molecular formula C26H32O13 B2404458 Lagotisoide D

Lagotisoide D

Cat. No.: B2404458
M. Wt: 552.5 g/mol
InChI Key: QHXDBFPOFIGMFJ-KPSINTOKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lagotisoide D is a useful research compound. Its molecular formula is C26H32O13 and its molecular weight is 552.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R,2R,4R,5R,6S,10R)-5-hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXDBFPOFIGMFJ-KPSINTOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@]23[C@H]4[C@H](C=CO[C@@H]4O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)[C@H]([C@H]2O3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Biological Origins of Lagotisoide D: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

A definitive biological source for the iridoid glycoside, Lagotisoide D, remains to be pinpointed in publicly accessible scientific literature. While the broader class of iridoid glycosides is well-documented as secondary metabolites in a diverse range of plant families, specific details regarding the isolation and characterization of this compound are not currently available. This technical guide will, therefore, provide a foundational understanding of iridoid glycosides, their general biosynthetic pathways, and common experimental methodologies employed in their study, which would be applicable to this compound upon its formal identification and description in a peer-reviewed context.

Iridoid glycosides are a large group of monoterpenoid compounds characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom, with a significant presence in the Asteraceae, Lamiaceae, Loganiaceae, Rubiaceae, and Scrophulariaceae families. These compounds are known to play a crucial role in plant defense mechanisms and exhibit a wide array of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects.

General Biosynthetic Pathway of Iridoid Glycosides

The biosynthesis of iridoid glycosides is a complex process that originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the precursor to all monoterpenoids.

A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, transforms GPP into the characteristic iridoid skeleton. The iridoid synthase (IS) plays a pivotal role in the cyclization of 8-oxogeranial to form the iridodial intermediate. Subsequent oxidation and glycosylation steps, catalyzed by cytochrome P450 monooxygenases and UDP-glycosyltransferases respectively, lead to the vast diversity of iridoid glycosides observed in nature.

Figure 1. Generalized biosynthetic pathway of iridoid glycosides.

Standard Experimental Protocols for Iridoid Glycoside Research

The study of novel iridoid glycosides like this compound would typically involve a series of well-established experimental procedures to determine its structure, purity, and biological activity.

Isolation and Purification

A typical workflow for the isolation of an iridoid glycoside from a plant source is outlined below.

Isolation_Workflow start Plant Material (e.g., leaves, roots) extraction Extraction (e.g., Maceration with MeOH) start->extraction partition Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) extraction->partition chromatography1 Column Chromatography (e.g., Silica gel, Sephadex LH-20) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 end Pure Iridoid Glycoside chromatography2->end

Figure 2. A standard experimental workflow for the isolation of iridoid glycosides.

Methodology:

  • Extraction: Dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature.

  • Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fractions are subjected to various column chromatographic techniques, including silica gel, Sephadex LH-20, and reversed-phase C18 columns, for further separation.

  • High-Performance Liquid Chromatography (HPLC): Final purification is usually achieved using preparative or semi-preparative HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of an isolated iridoid glycoside is determined using a combination of spectroscopic techniques.

Technique Information Obtained
UV Spectroscopy Provides information about the presence of chromophores.
IR Spectroscopy Identifies functional groups such as hydroxyl, carbonyl, and double bonds.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework.
¹H NMRInformation on the number and chemical environment of protons.
¹³C NMRInformation on the number and type of carbon atoms.
2D NMR (COSY, HSQC, HMBC)Establishes the connectivity between protons and carbons to assemble the final structure.

Concluding Remarks

While the specific biological origin of this compound remains to be elucidated, the established knowledge of iridoid glycosides provides a robust framework for its future investigation. Researchers and drug development professionals can anticipate that its discovery will likely stem from a plant species within families known for producing this class of compounds. The application of the standardized experimental protocols described herein will be instrumental in its isolation, structural characterization, and the subsequent exploration of its pharmacological potential. The scientific community awaits the formal publication of research on this compound to fully understand its biological significance and potential therapeutic applications.

In-Depth Technical Guide to Lagotisoide D: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Lagotisoide D, a novel iridoid glycoside discovered in Lagotis yunnanensis. The document details the discovery, structural elucidation, and complete protocol for its isolation and purification. Spectroscopic data, including 1H and 13C NMR, are presented in a clear, tabular format for easy reference. Furthermore, this guide includes an initial assessment of the biological activity of this compound and discusses potential avenues for future research into its pharmacological properties. Visual diagrams of the experimental workflow and the chemical structure's logical relationships are provided to enhance understanding.

Introduction

Lagotis yunnanensis, a perennial herb belonging to the Scrophulariaceae family, has a history of use in traditional medicine. Phytochemical investigations of this plant have led to the discovery of various secondary metabolites, including a class of compounds known as iridoid glycosides. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Recently, two new iridoid glycosides, named this compound and Lagotisoide E, were isolated from Lagotis yunnanensis.[1] This paper focuses specifically on this compound, providing a detailed account of its scientific journey from discovery to initial characterization.

Discovery and Structural Elucidation

This compound was first isolated from the whole plant of Lagotis yunnanensis by a team of researchers led by Xiao-Dong Yang.[1] The structure of this novel compound was established through extensive spectroscopic analysis, including high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, HMBC, and NOESY experiments.[1]

The precise chemical structure of this compound was determined to be 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl) rhamnopyranosylcatalpol .[1]

Logical Relationship of this compound's Chemical Moieties

cluster_LagotisoideD This compound cluster_Core Core Structure cluster_Sugar Sugar Moieties cluster_Acyl Acyl Group This compound This compound Catalpol Catalpol This compound->Catalpol Iridoid Core Rhamnopyranosyl Rhamnopyranosyl This compound->Rhamnopyranosyl Glycosidically Linked To Catalpol->Rhamnopyranosyl Linked At 6-O Position 3,4-dimethoxycinnamoyl 3,4-dimethoxycinnamoyl Rhamnopyranosyl->3,4-dimethoxycinnamoyl Acylated At 4'' Position

A diagram illustrating the constituent parts of the this compound molecule.

Experimental Protocols

The following section provides a detailed methodology for the extraction, isolation, and purification of this compound from Lagotis yunnanensis.

Plant Material

The whole plant of Lagotis yunnanensis W. W. Smith was collected and identified. A voucher specimen is typically deposited in a herbarium for future reference.

Extraction and Isolation Workflow

cluster_Extraction Extraction cluster_Partitioning Solvent Partitioning cluster_Chromatography1 Initial Chromatography cluster_Chromatography2 Further Purification A Dried & Powdered Plant Material B Extraction with 95% EtOH A->B C Concentration of Extract B->C D Suspension in H2O C->D E Partitioning with CHCl3 D->E F Partitioning with n-BuOH E->F G n-BuOH Fraction F->G H Silica Gel Column Chromatography G->H I Elution with CHCl3/MeOH/H2O Gradient H->I J Sephadex LH-20 Column I->J K Elution with CHCl3/MeOH J->K L Preparative HPLC K->L M Elution with MeOH/H2O L->M N Pure this compound M->N

A flowchart of the extraction and isolation process for this compound.
Detailed Methodologies

  • Extraction: The air-dried and powdered whole plants of L. yunnanensis were extracted with 95% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.[1]

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with chloroform (CHCl3) and n-butanol (n-BuOH). The n-BuOH fraction, which contained the iridoid glycosides, was collected for further purification.[1]

  • Silica Gel Column Chromatography: The n-BuOH fraction was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform-methanol-water (CHCl3/MeOH/H2O) in ratios of 8:1:0.1, 6:1:0.1, and 4:1:0.1 to yield several fractions.[1]

  • Sephadex LH-20 Column Chromatography: The fractions containing the target compounds were further purified on a Sephadex LH-20 column, eluting with a chloroform-methanol (CHCl3/MeOH) gradient from 60:0 to 0:1.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC. The column was eluted with a methanol-water (MeOH/H2O) gradient (8:2 to 1:1), yielding pure this compound.[1]

Quantitative Data and Spectroscopic Analysis

The structure of this compound was confirmed by comprehensive spectroscopic analysis. The key quantitative data is summarized below.

Table 1: Physicochemical and Mass Spectrometry Data for this compound
PropertyValue
Molecular FormulaC32H42O17
Molecular Weight698.2422 (Calculated)
HR-FAB-MS (m/z)698.2449 [M]+ (Found)[1]
Optical Rotation[α]D20 -168.5° (c 0.345, MeOH)[1]
UV (MeOH) λmax (nm)210, 230, 325
IR (KBr) νmax (cm-1)3450, 1700, 1640, 1600, 1520, 1150, 1040, 830[1]
Table 2: 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz, CDCl3) Data for this compound
PositionδH (ppm), J (Hz)δC (ppm)
Catalpol Moiety
15.08 (d, 8.9)94.5
36.25 (d, 5.8)141.2
44.88 (d, 5.8)103.1
52.43 (m)38.7
64.03 (dd, 8.0, 2.0)82.3
74.01 (t, 8.0)58.1
82.05 (m)61.5
92.58 (dd, 8.9, 8.0)45.2
103.81 (d, 13.2), 3.90 (dd, 12.0, 2.0)60.9
Rhamnopyranosyl Moiety
1''4.65 (d, 1.5)99.2
2''3.65 (m)71.1
3''3.41 (dd, 9.1, 8.0)71.3
4''5.12 (t, 10.0)73.2
5''3.55 (m)69.1
6'' (CH3)1.25 (d, 6.2)18.3
3,4-dimethoxycinnamoyl Moiety
1'''126.1
2'''7.05 (d, 8.4)110.1
3'''149.5
4'''151.8
5'''7.18 (dd, 8.4, 1.9)111.5
6'''6.90 (d, 8.4)123.2
7'''7.61 (d, 15.9)145.9
8'''6.31 (d, 15.9)115.2
9''' (C=O)167.1
3''' (OCH3)3.85 (s)56.1
4''' (OCH3)3.86 (s)56.1

Data extracted from Yang et al., 2007.

Biological Activity

Currently, there is limited data on the biological activity of this compound. A study on the chemical constituents of Lagotis alutacea, which also contains this compound, evaluated its cytotoxic activity against a panel of human cancer cell lines.

Cytotoxicity Assay

This compound was tested for its in vitro cytotoxic activity against the following human cancer cell lines:

  • HL-60 (promyelocytic leukemia)

  • MCF-7 (breast adenocarcinoma)

  • A549 (lung carcinoma)

  • SW480 (colon adenocarcinoma)

  • SMMC-7721 (hepatocellular carcinoma)

The results indicated that this compound exhibited no appreciable cytotoxic activity, with IC50 values greater than 40 µM for all tested cell lines.

Potential Future Research Directions

Given that many iridoid glycosides from the Scrophulariaceae family have demonstrated neuroprotective and anti-inflammatory properties, these are promising areas for future investigation of this compound.

Potential Signaling Pathways for Investigation:

cluster_Compound Compound cluster_Pathways Potential Signaling Pathways cluster_Effects Potential Biological Effects This compound This compound NF-kB Signaling NF-kB Signaling This compound->NF-kB Signaling Modulation? MAPK Signaling MAPK Signaling This compound->MAPK Signaling Modulation? Nrf2 Signaling Nrf2 Signaling This compound->Nrf2 Signaling Modulation? Anti-inflammatory Anti-inflammatory NF-kB Signaling->Anti-inflammatory MAPK Signaling->Anti-inflammatory Neuroprotective Neuroprotective MAPK Signaling->Neuroprotective Nrf2 Signaling->Neuroprotective Antioxidant Antioxidant Nrf2 Signaling->Antioxidant

Hypothesized signaling pathways for future investigation of this compound.

Conclusion

This compound is a novel iridoid glycoside that has been successfully isolated and structurally characterized from Lagotis yunnanensis. This technical guide provides the detailed experimental protocols necessary for its replication and further study. While initial cytotoxicity screenings have not shown significant activity, the structural class of this compound suggests that investigations into its potential anti-inflammatory and neuroprotective effects are warranted. The comprehensive data presented herein serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and related compounds. Further research is needed to fully elucidate the pharmacological profile of this compound and its potential mechanisms of action.

References

Spectroscopic Profile of Lagotisoide D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lagotisoide D, an iridoid glycoside isolated from Lagotis yunnanensis. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically identified as 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl)rhamnopyranosylcatalpol.

PropertyValue
Molecular Formula C₃₂H₄₂O₁₇
Molecular Weight 698.24 g/mol
Appearance Amorphous Powder
Optical Rotation [α]D²⁰ -168.5° (c 0.345, MeOH)

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry was utilized to determine the elemental composition and molecular weight of this compound.

Ionm/z (found)m/z (calculated)Formula
[M+Na]⁺698.2449698.2422C₃₂H₄₂O₁₇Na

Key Fragmentation Data (EI-MS):

m/zRelative Intensity (%)Fragment
6832.5[M]⁺
63810.5[M – 2 × OCH₃]⁺
3254.8
2078.8[CH(OMe)CH=CH–COOH–1]⁺
147100
803.4
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in this compound.

Wavenumber (cm⁻¹)Functional Group
3375O-H (hydroxyl) stretching
1710C=O (α,β-unsaturated ester) stretching
1635C=C (alkene) stretching
1598, 1508C=C (aromatic ring) stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
15.08d8.9
36.38dd6.0, 1.8
45.06dd6.0, 5.0
52.43m
64.03dd8.0, 2.0
7---
8---
92.56dd9.2, 8.0
103.81d13.2
1'---
2'---
3'3.41dd9.1, 8.0
4'---
5'3.31m
6'3.90dd12.0, 2.0
1''---
2''---
3''---
4''5.12t10.0
5''3.66m
6''---
1'''---
2'''---
3'''---
4'''---
5'''7.18dd8.4, 1.9
6'''---
7'''---
8'''---
3'''-OMe3.85s
4'''-OMe3.86s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
195.6
3142.7
4110.2
545.9
682.5
761.2
862.8
948.7
1069.1
1'99.1
2'72.3
3'74.5
4'71.2
5'72.8
6'63.5
1''100.2
2''71.8
3''71.5
4''74.1
5''69.8
6''18.2
1'''127.3
2'''111.2
3'''149.5
4'''151.8
5'''123.1
6'''110.1
7'''145.2
8'''115.9
9'''167.1
3'''-OMe56.1
4'''-OMe56.2

Experimental Protocols

Plant Material and Extraction

The whole plants of Lagotis yunnanensis were collected and dried. The dried plant material (8 kg) was extracted with 95% ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a residue. This residue was then suspended in water and partitioned successively with chloroform and n-butanol.

Isolation of this compound

The n-butanol extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions were collected and further purified by repeated silica gel chromatography and preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Spectroscopic Analysis
  • NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in ppm with TMS as the internal standard, and coupling constants (J) are in Hz.

  • MS spectra were obtained on a VG Autospec-3000 mass spectrometer.

  • IR spectra were recorded on a Bio-Rad FTS-135 spectrometer with KBr pellets.

  • Optical rotation was measured with a Horiba SEPA-300 polarimeter.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Partitioning cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis plant_material Dried Lagotis yunnanensis extraction 95% Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning (Chloroform, n-Butanol) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography n-Butanol Extract hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR (¹H, ¹³C) pure_compound->nmr ms MS (HR-FAB, EI) pure_compound->ms ir IR pure_compound->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a large and diverse group of monoterpenoid natural products characterized by a cyclopentan-[C]-pyran skeleton. Widely distributed throughout the plant kingdom, these compounds are recognized for their significant and varied pharmacological effects.[1][2] Historically used in traditional medicine, modern scientific investigation has begun to elucidate the mechanisms underlying their therapeutic benefits, revealing a complex interplay with key cellular signaling pathways. This technical guide provides an in-depth overview of the known biological activities of iridoid glycosides, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved to support further research and drug development endeavors.

Core Biological Activities and Quantitative Data

Iridoid glycosides exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, antidiabetic, anticancer, hepatoprotective, antiviral, and immunomodulatory effects.[1][2] The following sections summarize the quantitative data associated with these activities.

Anti-inflammatory Activity

A significant body of research highlights the potent anti-inflammatory properties of iridoid glycosides.[1] This activity is often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to the downregulation of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Iridoid GlycosideAssayTarget/Cell LineIC50/EC50 ValueReference
Geniposidic acid TPA-induced mouse ear edemaIn vivo91.01% ± 3.87% inhibition[3]
Aucubin TPA-induced mouse ear edemaIn vivo71.54% ± 5.43% inhibition[3]
Hydrolyzed Aucubin (H-Aucubin) TNF-α formationNot specified11.2 mM[3]
Hydrolyzed Aucubin (H-Aucubin) Nitric Oxide (NO) productionNot specified14.1 mM[3]
Hydrolyzed Catalpol (H-Catalpol) TNF-α formationNot specified33.3 mM[3]
Hydrolyzed Geniposide (H-Geniposide) Cyclooxygenase-1 (COX-1) inhibitionNot specified5.37 mM[3]
Hydrolyzed Geniposide (H-Geniposide) TNF-α formationNot specified58.2 mM[3]
Hydrolyzed Loganin (H-Loganin) Cyclooxygenase-1 (COX-1) inhibitionNot specified3.55 mM[3]
Hydrolyzed Loganin (H-Loganin) TNF-α formationNot specified154.6 mM[3]
Compound 9 (from Gomphandra mollis) Anti-inflammatoryNot specified6.13 - 13.0 µM[4][5][6]
Compound 10 (from Gomphandra mollis) Anti-inflammatoryNot specified6.13 - 13.0 µM[4][5][6]
Compound 15 (from Gomphandra mollis) Anti-inflammatoryNot specified6.13 - 13.0 µM[4][5][6]
Antidiabetic Activity

Several iridoid glycosides have demonstrated promising antidiabetic effects, primarily by improving insulin sensitivity, enhancing glucose uptake, and protecting pancreatic β-cells.[7][8] The PI3K/Akt signaling pathway is a key mediator of these effects.

Iridoid GlycosideAssayCell LineEC50 ValueReference
Neocornuside H (Compound 4) Glucose uptakeInsulin-resistant HepG22.54 µM[9]
Compound 12 Glucose uptakeInsulin-resistant HepG24.86 µM[9]
Compound 8 Glucose uptakeInsulin-resistant HepG215.31 µM[9]
Neocornuside E (Compound 2) Glucose uptakeInsulin-resistant HepG240.12 µM[9]
Neocornuside F (Compound 5) Glucose uptakeInsulin-resistant HepG270.43 µM[9]
Anticancer Activity

The anticancer potential of iridoid glycosides is an emerging area of research.[10][11] These compounds can induce apoptosis, inhibit cell proliferation and migration, and suppress angiogenesis through various mechanisms, including the modulation of the PI3K/Akt and ERK1/2 pathways.[10] It has been noted that in some cases, the hydrolyzed aglycone form of the iridoid glycoside exhibits greater anticancer activity than the glycoside itself.[12]

Iridoid Glycoside/DerivativeCell Line(s)GI50 ValueReference
Prismatomerin Leukemia cell lines< 10 nM[12]
Genipin Glioma and breast cancer cell lines29.6 and 29.7 µg/mL, respectively[12]
Picroside II MDA-MB-231 (human breast cancer)66.67 ± 6.32% migration suppression at 20 µM[12]
Antiviral Activity

Certain iridoid glycosides have been shown to possess antiviral properties. For instance, extracts from Clerodendrum myricoides have demonstrated activity against the human respiratory syncytial virus (RSV).[13]

Iridoid Glycoside/ExtractVirusCell LineEC50 ValueCC50 ValueReference
Clerodendrum myricoides extract Respiratory Syncytial Virus (RSV)HEp-20.21 µg/ml9 µg/ml[13][14]
Clerodendrum serratum extract Yellow Fever VirusNot specified15.9 µg/mLNot specified[14]
Compound 2 (from C. myricoides) Respiratory Syncytial Virus (RSV)HEp-243.2% inhibition at 100 µMNot specified[13]
Hepatoprotective Activity

Iridoid glycosides have demonstrated protective effects against liver damage induced by various toxins.[15][16][17] Their mechanisms of action include reducing oxidative stress, ameliorating mitochondrial dysfunction, and facilitating drug metabolism, in some cases through the induction of cytochrome P450 enzymes like CYP3A4.[17][18]

Iridoid GlycosideAssayCell LineObservationReference
Amarogentin CYP3A4 mRNA expressionHepG2Inductive effect[18]
Compounds 6, 7, 11-13 (from Gomphandra mollis) Acetaminophen-induced toxicityHepG2Notable hepatoprotective activity[4][5][6]
Neuroprotective Activity

Iridoid glycosides exhibit significant neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.[19][20] They can improve cell viability, inhibit apoptosis, and reduce intracellular reactive oxygen species (ROS) levels in neuronal cells.[19] The mechanisms often involve the regulation of amino acid and energy metabolism and modulation of signaling pathways like NF-κB and STAT3.[19][21]

Iridoid GlycosideModelObservationReference
Catalpol, Genipin, Geniposide, Geniposidic acid, Aucubin, Ajugol, Rehmannioside C, Rehmannioside D Corticosterone-induced injury in PC12 cellsImproved cell viability, inhibited apoptosis, reduced intracellular ROS[19]
Cornel iridoid glycoside Brain injury in ratsReduced lipid peroxidation and levels of TNF-α and IL-6; decreased expression of NF-κB and STAT3[21]
Immunomodulatory Activity

Several iridoid glycosides can modulate the immune system. For example, compounds from Plantago species have been shown to enhance human peripheral blood mononuclear cell (PBMC) proliferation and interferon-gamma (IFN-γ) secretion.[22] Arborside C pentaacetate has demonstrated immunomodulatory effects by inhibiting NO and pro-inflammatory mediators.[23]

Iridoid GlycosideAssayObservationReference
Aucubin Human PBMC proliferation and IFN-γ secretionEnhancement of activity[22]
Arborside C pentaacetate Inhibition of NO, IL-6, TNF-α, and NF-κBImmunomodulatory effects[23]

Signaling Pathways Modulated by Iridoid Glycosides

The biological activities of iridoid glycosides are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the targeted development of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many iridoid glycosides exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappaB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB (Inactive Complex) IkappaB->IkappaB_NFkappaB Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB NF-κB (p50/p65) NFkappaB->IkappaB_NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation IkappaB_NFkappaB->NFkappaB Releases Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene_Transcription Induces Iridoids Iridoid Glycosides Iridoids->IKK Inhibit Iridoids->NFkappaB Inhibit Translocation

Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival and, in the context of diabetes, glucose uptake. Iridoid glycosides can modulate this pathway to exert their anticancer and antidiabetic effects.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effects (Cell Survival, Glucose Uptake) Akt->Downstream Iridoids_Activate Iridoid Glycosides (Antidiabetic) Iridoids_Activate->PI3K Activate Iridoids_Inhibit Iridoid Glycosides (Anticancer) Iridoids_Inhibit->PI3K Inhibit

Caption: Modulation of the PI3K/Akt signaling pathway by iridoid glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of iridoid glycosides.

Determination of Nitric Oxide Production in Macrophages (Griess Assay)

This assay is used to quantify the anti-inflammatory activity of iridoid glycosides by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[19]

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 to 5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[8][19]

2. Treatment:

  • Pre-treat the cells with various concentrations of the test iridoid glycoside for 2 hours.

  • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.[8] Include a vehicle control (cells with LPS and solvent) and a negative control (cells with media only).

3. Nitrite Measurement:

  • After incubation, collect 100 µL of the cell culture supernatant from each well.[8]

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a separate 96-well plate.[8]

  • Incubate the mixture at room temperature for 10 minutes, protected from light.[8]

  • Measure the absorbance at 540 nm using a microplate reader.[8]

4. Data Analysis:

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition relative to the vehicle control.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of iridoid glycosides, particularly in cancer cell lines.

1. Cell Seeding:

  • Seed the target cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15]

  • Incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of the iridoid glycoside and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[15]

4. Solubilization and Measurement:

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Shake the plate for 10-15 minutes to ensure complete solubilization.[3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][14]

5. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the GI50 or IC50 value, which is the concentration of the compound that inhibits cell growth or viability by 50%.

Analysis of Protein Expression by Western Blot

Western blotting is used to detect and quantify specific proteins in a sample, which is essential for studying the effects of iridoid glycosides on signaling pathways like NF-κB and PI3K/Akt.

1. Cell Lysis and Protein Quantification:

  • After treating cells with the iridoid glycoside and/or a stimulus, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in the lysates using a protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB p65, p-Akt, or total protein) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

4. Detection and Analysis:

  • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[9]

Glucose Uptake Assay in HepG2 Cells

This assay measures the ability of iridoid glycosides to enhance glucose uptake in liver cells, which is relevant to their antidiabetic activity.

1. Cell Culture and Insulin Resistance Induction (Optional):

  • Culture HepG2 cells in a 96-well plate until they reach 80-90% confluency.[6]

  • To induce insulin resistance, incubate the cells in a high-glucose medium or with insulin for a specified period.

2. Treatment and Starvation:

  • Treat the cells with the iridoid glycoside for the desired duration.

  • Wash the cells and incubate them in a glucose-free medium for a few hours to starve them of glucose.[23]

3. 2-NBDG Incubation:

  • Add a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells at a final concentration of around 10-40 µM.[1][10]

  • Incubate for 1 hour at 37°C.[10]

4. Measurement:

  • Wash the cells with cold PBS to remove excess 2-NBDG.[10]

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~465-475 nm, emission ~540-550 nm) or by flow cytometry.[1][6]

5. Data Analysis:

  • Normalize the fluorescence intensity to the cell number or protein concentration.

  • Compare the glucose uptake in treated cells to that in untreated controls.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the ability of a compound to inhibit the infectivity of a virus.

1. Cell and Virus Preparation:

  • Seed a monolayer of susceptible host cells (e.g., Vero or MDCK cells) in a multi-well plate.[18]

  • Prepare serial dilutions of the test iridoid glycoside.

  • Mix each dilution with a fixed amount of virus (e.g., 40-80 plaque-forming units, PFU).[4]

2. Infection and Overlay:

  • Incubate the virus-compound mixture for a short period to allow for neutralization.

  • Inoculate the cell monolayers with the mixture and allow the virus to adsorb for about 90 minutes.[4]

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) containing the respective concentration of the iridoid glycoside to restrict virus spread to adjacent cells.[4][18]

3. Incubation and Plaque Visualization:

  • Incubate the plates for several days until visible plaques (areas of cell death or infection) are formed.[18]

  • Fix the cells and stain with a dye (e.g., crystal violet or neutral red) to visualize and count the plaques.[20]

4. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[18]

Hepatoprotection Assay in HepG2 Cells

This in vitro assay evaluates the ability of iridoid glycosides to protect liver cells from damage induced by a hepatotoxin like acetaminophen (APAP).

1. Cell Seeding:

  • Seed HepG2 cells in a multi-well plate and allow them to attach and grow to a confluent monolayer.

2. Treatment Protocol:

  • Pre-treatment: Incubate the cells with the test iridoid glycoside for a period (e.g., 12-24 hours) before exposing them to the toxin.[5][13]

  • Co-treatment: Incubate the cells with the iridoid glycoside and the toxin simultaneously.[13]

  • Post-treatment: Expose the cells to the toxin first, and then add the iridoid glycoside.[13]

3. Toxin-Induced Injury:

  • Expose the cells to a toxic concentration of acetaminophen (e.g., 15-20 mM) for a specified duration (e.g., 24 hours).[13][15]

4. Assessment of Hepatoprotection:

  • Cell Viability: Measure cell viability using the MTT assay as described previously.[15]

  • Enzyme Leakage: Measure the activity of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in the culture medium. An increase in these enzymes indicates cell membrane damage.[5]

  • Biochemical Markers: Measure levels of markers of oxidative stress, such as reduced glutathione (GSH) and malondialdehyde (MDA).[5]

5. Data Analysis:

  • Compare the levels of cell viability, enzyme leakage, and biochemical markers in the iridoid glycoside-treated groups with the toxin-only control group. A significant improvement in these parameters indicates a hepatoprotective effect.

Conclusion

Iridoid glycosides represent a promising class of natural products with a wide array of therapeutic activities. Their ability to modulate key signaling pathways such as NF-κB and PI3K/Akt underscores their potential for the development of novel drugs for a variety of diseases, including inflammatory disorders, diabetes, cancer, and neurodegenerative conditions. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the pharmacological properties and therapeutic applications of these fascinating compounds. Continued research is warranted to fully elucidate their structure-activity relationships, pharmacokinetic profiles, and clinical efficacy.

References

Potential Therapeutic Targets of Lagotisoide D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 19, 2025

Abstract

Lagotisoide D, an iridoid glycoside identified as 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol, has been isolated from Lagotis yunnanensis.[1] This plant has a history of use in traditional Tibetan medicine for treating inflammatory conditions, fever, and hepatitis.[2][3] While direct pharmacological studies on this compound are not yet available in the public domain, its structural composition, particularly the presence of a catalpol core, allows for the inference of its potential therapeutic activities. Catalpol, a well-researched iridoid glycoside, exhibits significant neuroprotective, anti-inflammatory, and anti-oxidative properties.[4][5][6] This technical guide consolidates the available information on the constituent moieties of this compound to postulate its potential therapeutic targets and mechanisms of action, providing a foundational resource for future research and drug development endeavors.

Chemical Structure and Source

This compound is an iridoid glycoside isolated from the plant Lagotis yunnanensis.[1][7] Its chemical structure is 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol.[1] The core of this molecule is catalpol, which is esterified with a dimethoxycinnamoyl group. The presence of the catalpol moiety is of significant interest due to its established biological activities.[4][5][6]

Inferred Therapeutic Potential Based on Catalpol

The therapeutic potential of this compound can be largely inferred from the extensive research conducted on its core component, catalpol. The primary areas of interest are neuroprotection and anti-inflammatory effects.

Neuroprotection

Catalpol has demonstrated robust neuroprotective effects in various preclinical models of neurological disorders, including Parkinson's disease and stroke.[6][8] The underlying mechanisms for this protection are multifaceted and involve the mitigation of oxidative stress, inflammation, and apoptosis.[4][5][8][9]

Potential Therapeutic Targets in Neuroprotection:

  • Oxidative Stress Pathways: Catalpol has been shown to reduce intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of superoxide dismutase (SOD) and glutathione (GSH).[4][5] A key signaling pathway implicated is the Keap1/Nrf2 pathway, a master regulator of the antioxidant response.[4][5]

  • Anti-inflammatory Pathways: In the context of neuroinflammation, catalpol can suppress the activation of microglia and the subsequent release of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.[4][5]

  • Anti-apoptotic Pathways: Catalpol can protect neurons from apoptosis by modulating the expression of key proteins in the apoptotic cascade. It has been observed to influence the Bcl-2/Bax ratio and inhibit the activation of caspase-3, often through the p53-mediated apoptotic pathway.[4][5]

Anti-inflammatory Effects

The anti-inflammatory properties of iridoid glycosides are well-documented.[10][11][12] Catalpol, and by extension potentially this compound, is likely to exert anti-inflammatory effects through the modulation of key inflammatory pathways.

Potential Therapeutic Targets in Inflammation:

  • NF-κB Signaling: As mentioned in the context of neuroprotection, the inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory effects of many natural compounds, including catalpol.[4][5] This would involve preventing the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

  • Pro-inflammatory Cytokine and Mediator Production: By targeting pathways like NF-κB, this compound could potentially reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the inflammatory mediator nitric oxide (NO).[4][5]

Quantitative Data on the Bioactivity of Catalpol

The following tables summarize the quantitative data from studies on catalpol, which may serve as a proxy for the potential efficacy of this compound.

Table 1: In Vitro Anti-inflammatory and Anti-oxidative Effects of Catalpol

Cell LineTreatmentConcentrationEffectPercentage ChangeReference
BV2 microgliaLipopolysaccharide (LPS)100 µMInhibition of NO production~50%[4][5]
BV2 microgliaLipopolysaccharide (LPS)100 µMReduction of TNF-α release~60%[4][5]
BV2 microgliaLipopolysaccharide (LPS)100 µMReduction of IL-6 release~55%[4][5]
Primary cortical neuronsHydrogen Peroxide (H₂O₂)50 µMReduction of ROS levels~40%[4][5]
Primary cortical neuronsHydrogen Peroxide (H₂O₂)50 µMIncrease in SOD activity~35%[4][5]
Primary cortical neuronsHydrogen Peroxide (H₂O₂)50 µMIncrease in GSH levels~30%[4][5]

Table 2: In Vitro Neuroprotective Effects of Catalpol

Cell LineToxinConcentrationEffectPercentage ChangeReference
Mesencephalic neuronsMPP⁺1-100 µMIncreased cell viabilityDose-dependent[9]
Mesencephalic neuronsMPP⁺10 µMAttenuation of dopaminergic neuron deathSignificant[9]
Primary cortical neuronsHydrogen Peroxide (H₂O₂)50 µMReversal of apoptosisSignificant[4][5]
Primary cortical neuronsHydrogen Peroxide (H₂O₂)50 µMRestoration of mitochondrial membrane potentialSignificant[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on catalpol, which could be adapted for the study of this compound.

Cell Culture and Treatment
  • BV2 Microglial Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., catalpol) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Primary Cortical Neurons: Cortices are dissected from embryonic day 16-18 mice. The tissue is dissociated and cells are plated on poly-L-lysine-coated plates. Neurons are cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. For experiments, neurons are pre-treated with the test compound for 1 hour before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂) for 24 hours.

Nitric Oxide (NO) Assay

The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader.

Cytokine Measurement (ELISA)

The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

Cells are lysed and total protein is extracted. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-NF-κB, IκBα, Nrf2, Keap1, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA at 37°C for 30 minutes. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer.

Visualizations of Signaling Pathways and Workflows

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Lagotisoide_D_cyto This compound (inferred) Lagotisoide_D_cyto->IKK Inhibits (inferred) ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatory_Genes Induces

Caption: Inferred Anti-inflammatory Signaling Pathway of this compound.

neuroprotective_pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Lagotisoide_D_cyto This compound (inferred) Lagotisoide_D_cyto->Keap1 Promotes Nrf2 release (inferred) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD, GSH) ARE->Antioxidant_Genes Induces

Caption: Inferred Neuroprotective (Antioxidant) Pathway of this compound.

experimental_workflow cluster_assays Bioassays start Start: Cell Culture (e.g., BV2 microglia) pretreatment Pre-treatment with This compound start->pretreatment stimulation Stimulation with LPS or H₂O₂ pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation griess Griess Assay (NO) incubation->griess elisa ELISA (Cytokines) incubation->elisa western Western Blot (Proteins) incubation->western ros ROS Assay (DCFH-DA) incubation->ros

Caption: General Experimental Workflow for Bioactivity Screening.

Conclusion and Future Directions

This compound represents a promising natural product for further investigation, primarily due to its catalpol core, which is known to possess significant neuroprotective and anti-inflammatory properties. The potential therapeutic targets of this compound are likely to be centered around the NF-κB and Keap1/Nrf2 signaling pathways, as well as key regulators of apoptosis.

Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable direct pharmacological testing. Key research questions to address include:

  • Does this compound exhibit superior or synergistic effects compared to catalpol alone?

  • How does the dimethoxycinnamoyl moiety influence the bioavailability and activity of the molecule?

  • What are the specific dose-response relationships and toxicological profiles of this compound?

Answering these questions will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound for the development of novel therapeutics for neurodegenerative and inflammatory diseases.

References

An In-depth Technical Guide on the Ethnobotanical Uses and Phytochemistry of Lagotis yunnanensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagotis yunnanensis W.W.Sm., a perennial herb belonging to the Plantaginaceae family, has a history of use in traditional Chinese and Tibetan folk medicine. This technical guide provides a comprehensive overview of the current scientific knowledge on the ethnobotanical applications and phytochemical composition of this plant. While traditional practices suggest its utility in treating ailments such as fever, hypertension, and hepatitis, modern scientific investigation into its specific pharmacological activities and mechanisms of action is still in its nascent stages. This document synthesizes the available literature, presenting the identified chemical constituents and outlining generalized experimental approaches for their extraction and isolation. Furthermore, it explores the potential pharmacological activities based on the compound classes present and proposes putative signaling pathways that may be involved. It is important to note that specific quantitative ethnobotanical data, detailed experimental protocols, and validated signaling pathways for Lagotis yunnanensis are not yet fully established in the scientific literature. This guide, therefore, serves as a foundational resource to stimulate further research and development in the potential therapeutic applications of this plant.

Ethnobotanical Uses

Lagotis yunnanensis is traditionally utilized in the folk medicine systems of China and Tibet.[1][2] The plant is primarily recognized for its therapeutic applications in managing a variety of health conditions. Traditional knowledge indicates its use for the treatment of:

  • Fever: The plant is employed for its antipyretic properties to reduce fever.

  • Hypertension: It is used in traditional remedies to manage high blood pressure.[1][2]

  • Hepatitis: There is a history of its application in treating both acute and chronic hepatitis.[1]

While these uses are documented in ethnobotanical literature, there is a notable absence of quantitative data, such as the Informant Consensus Factor (ICF), to substantiate the prevalence and agreement of these uses among different communities. Further ethnobotanical field studies are required to quantify the traditional knowledge and to validate these reported uses.

Phytochemistry

Phytochemical investigations of Lagotis yunnanensis have led to the identification of a diverse array of secondary metabolites. These compounds belong to several major chemical classes, including flavonoids, phenylpropanoid glycosides, iridoid glycosides, and triterpenoids. A summary of the identified compounds is presented in Table 1.

Table 1: Phytochemical Constituents Identified in Lagotis yunnanensis

Compound ClassCompound NameReference(s)
Flavonoids Luteolin[2]
Chrysoeriol[2]
Apigenin-7-methyl ether[2]
Quercetin-3-O-beta-D-glucoside[1]
Phenylpropanoid Glycosides 3,4-dimethoxycinnamyl-D-glucopyranoside[2]
Verbascoside (Acteoside)[2]
Cistanoside D[2]
Iridoid Glycosides Artselaeroside A[3]
Triterpenoids 2-O-β-D-glucopyranospylcucurbitacin D[2]
Arvenin I[2]
Other Phenolic Compounds 3-hydroxy-5-methoxy-benzyl alcohol[3]
Tyrosol[3]
E-Cinnamic acid[1]
Z-Cinnamic acid[1]
E-p-Coumaric acid[1]
Z-p-Coumaric acid[1]
Fatty Acids and Derivatives Glycerin-9'-Z-octadecaenate[3]
Glycerin-docosanate[3]
Glycerin-tetracosanate[3]
Tetracosanoic acid[3]

Experimental Protocols: A Generalized Approach

Detailed, step-by-step experimental protocols for the extraction and isolation of specific compounds from Lagotis yunnanensis are not extensively described in the available literature. However, based on the methodologies mentioned in phytochemical studies, a generalized workflow can be outlined. This serves as a foundational guide for researchers looking to investigate the plant's chemical composition.

General Workflow for Phytochemical Analysis

The following diagram illustrates a typical experimental workflow for the extraction, separation, and identification of phytochemicals from Lagotis yunnanensis.

experimental_workflow start Plant Material Collection & Drying powder Pulverization start->powder extraction Solvent Extraction (e.g., 95% Ethanol) powder->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent Partitioning crude_extract->partition fractions Generation of Fractions (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) partition->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography purified_compounds Isolation of Purified Compounds chromatography->purified_compounds structure_elucidation Structural Elucidation (NMR, MS, IR, UV) purified_compounds->structure_elucidation end Identified Compounds structure_elucidation->end

Figure 1. Generalized Experimental Workflow for Phytochemical Analysis.

Methodological Synopsis
  • Plant Material Preparation: The whole plant of Lagotis yunnanensis is collected, dried (typically air-dried), and then pulverized into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, commonly with 95% ethanol, to isolate a broad range of phytochemicals.[2]

  • Concentration: The resulting extract is filtered and then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility.

  • Chromatographic Separation: The different fractions are then subjected to various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography, for the separation and purification of individual compounds.[1][2]

  • Structural Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][2][3]

Potential Pharmacological Activities

Direct pharmacological studies on Lagotis yunnanensis are limited. However, the identified classes of compounds, such as flavonoids, phenylpropanoids, and iridoid glycosides, are known to possess a wide range of biological activities. The potential pharmacological effects of L. yunnanensis, inferred from its chemical constituents, are summarized in Table 2. It is crucial to emphasize that these activities are putative and require validation through specific bioassays using extracts of L. yunnanensis and its isolated compounds.

Table 2: Potential Pharmacological Activities of Compound Classes Found in Lagotis yunnanensis

Compound ClassPotential Pharmacological ActivitySupporting Literature for Compound Class
Flavonoids Anti-inflammatory, Antioxidant, Hepatoprotective[4][5]
Phenylpropanoid Glycosides Anti-inflammatory, Antioxidant, Neuroprotective[5][6]
Iridoid Glycosides Hepatoprotective, Anti-inflammatory, Neuroprotective[7][8][9][10][11]

Putative Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by Lagotis yunnanensis and its constituents have not been elucidated. However, based on the known pharmacological activities of the identified compound classes, putative signaling pathways can be proposed. These diagrams are intended to serve as a conceptual framework for future mechanistic studies.

Putative Anti-inflammatory Signaling Pathway

Flavonoids and phenylpropanoids, found in L. yunnanensis, are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.

anti_inflammatory_pathway stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) stimulus->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb_activation IκBα Degradation & NF-κB Activation receptor->nfkb_activation mapk->nfkb_activation nfkb_translocation NF-κB Translocation to Nucleus nfkb_activation->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nfkb_translocation->gene_expression compounds Flavonoids & Phenylpropanoids (from L. yunnanensis) compounds->mapk Inhibition compounds->nfkb_activation Inhibition

Figure 2. Putative Anti-inflammatory Signaling Pathway for Flavonoids and Phenylpropanoids.

Putative Hepatoprotective Signaling Pathway

The ethnobotanical use of L. yunnanensis for hepatitis suggests potential hepatoprotective effects. Iridoid glycosides, identified in this plant, have been shown to exert hepatoprotective effects through various mechanisms, including the induction of drug-metabolizing enzymes and the activation of antioxidant response pathways.

hepatoprotective_pathway hepatotoxin Hepatotoxins (e.g., CCl4, Alcohol) ros Increased ROS & Oxidative Stress hepatotoxin->ros mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction apoptosis Hepatocyte Apoptosis mitochondrial_dysfunction->apoptosis cyp Drug Metabolizing Enzymes (e.g., CYP3A4) nrf2 Nrf2 Activation antioxidant_enzymes Increased Antioxidant Enzymes (SOD, GSH, CAT) nrf2->antioxidant_enzymes antioxidant_enzymes->ros Scavenging compounds Iridoid Glycosides (from L. yunnanensis) compounds->mitochondrial_dysfunction Amelioration compounds->cyp Induction compounds->nrf2 Activation

References

Whitepaper: In Silico Prediction of Lagotisoide D Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the in silico prediction of the bioactivity of Lagotisoide D, an iridoid glycoside isolated from Lagotis yunnanensis. Due to the current lack of extensive experimental data on its biological effects, computational methods offer a powerful and efficient approach for preliminary assessment and hypothesis generation. This document outlines a hypothetical in silico investigation to predict the anti-inflammatory potential of this compound by targeting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. Detailed experimental protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are provided, along with structured data tables for the presentation of hypothetical results. Furthermore, this guide includes visualizations of the computational workflow and the targeted biological pathway to facilitate a deeper understanding of the described methodologies. The overarching goal is to furnish researchers and drug development professionals with a practical framework for leveraging in silico tools in the early stages of natural product-based drug discovery.

Introduction

This compound is a naturally occurring iridoid glycoside found in the plant Lagotis yunnanensis.[1][2] The broader class of iridoid glycosides is known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, neuroprotective, and antidiabetic activities.[3][4][5] This suggests that this compound may hold therapeutic potential. However, to date, its specific biological activities have not been extensively characterized.

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds.[6][7][8] These computational techniques allow for the rapid screening of virtual compound libraries, the prediction of binding affinities to biological targets, and the early assessment of pharmacokinetic and toxicological profiles, thereby reducing the time and cost associated with preclinical research.[9][10]

This whitepaper presents a hypothetical case study on the in silico prediction of the anti-inflammatory bioactivity of this compound. The decision to investigate its anti-inflammatory potential is based on the well-documented anti-inflammatory effects of numerous other iridoid glycosides.[3][11][12] The specific molecular target for this investigation is the cyclooxygenase-2 (COX-2) enzyme, a critical protein in the inflammatory pathway and a common target for anti-inflammatory drugs.

The subsequent sections will provide a detailed technical guide to the methodologies that would be employed in such a study, from the preparation of the ligand and protein structures to the execution of molecular docking simulations and the prediction of ADMET properties.

In Silico Prediction Workflow

The in silico workflow for predicting the bioactivity of this compound against COX-2 can be conceptualized as a multi-step process, as illustrated in the diagram below. This process begins with data acquisition and preparation, followed by computational simulations and analysis, and culminates in the prediction of biological activity and drug-likeness.

cluster_0 Data Preparation cluster_1 Computational Analysis cluster_2 Results & Interpretation Ligand_Prep This compound Structure (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (Binding Site Identification, Pose Generation, Scoring) Ligand_Prep->Docking ADMET ADMET Prediction (Physicochemical Properties, Pharmacokinetics, Toxicity) Ligand_Prep->ADMET Target_Prep COX-2 Protein Structure (PDB Acquisition, Cleaning, Protonation) Target_Prep->Docking Bioactivity Predicted Bioactivity (Binding Affinity, Inhibition Potential) Docking->Bioactivity Drug_Likeness Drug-Likeness Assessment (Lipinski's Rule of Five, Pharmacokinetic Profile) ADMET->Drug_Likeness Bioactivity->Drug_Likeness

In Silico Bioactivity Prediction Workflow

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico prediction of this compound's bioactivity.

Ligand Preparation

The three-dimensional structure of this compound is essential for molecular docking studies. The following protocol outlines the steps for preparing the ligand.

  • 2D Structure Acquisition: Obtain the 2D structure of this compound from a chemical database such as PubChem or draw it using chemical drawing software.

  • 2D to 3D Conversion: Convert the 2D structure into a 3D conformation using a computational chemistry software package (e.g., Avogadro, Chem3D).

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a stable, low-energy conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94).

  • Charge Assignment: Assign partial charges to the atoms of the ligand. Gasteiger charges are commonly used for this purpose.

  • File Format Conversion: Save the prepared ligand structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Target Protein Preparation

The crystal structure of the target protein, COX-2, needs to be prepared for the docking simulation.

  • PDB Structure Acquisition: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). It is advisable to choose a high-resolution structure that is co-crystallized with a known inhibitor.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should also be removed.

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.

  • Charge Assignment: Assign appropriate charges to the protein atoms (e.g., Kollman charges).

  • File Format Conversion: Save the prepared protein structure in a PDBQT file format for use with AutoDock Vina.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

  • Binding Site Identification: Define the binding site of COX-2. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined based on its location.

  • Grid Box Generation: Generate a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified.

  • Docking Simulation: Perform the docking simulation using software such as AutoDock Vina. The software will generate multiple possible binding poses of this compound within the COX-2 active site.

  • Scoring and Analysis: The docking program will calculate a binding affinity (usually in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Analyze the interactions between the best-ranked pose of this compound and the amino acid residues of the COX-2 binding site (e.g., hydrogen bonds, hydrophobic interactions).

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[3][9]

  • Input Compound Structure: The 2D or 3D structure of this compound is used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).[9]

  • Property Calculation: The software calculates various physicochemical and pharmacokinetic properties, including:

    • Absorption: Lipophilicity (logP), water solubility, and intestinal absorption.

    • Distribution: Plasma protein binding and blood-brain barrier permeability.

    • Metabolism: Prediction of cytochrome P450 enzyme inhibition.

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of potential toxicities such as mutagenicity and carcinogenicity.

  • Drug-Likeness Evaluation: Assess the drug-likeness of this compound based on established rules, such as Lipinski's Rule of Five.

Data Presentation

The quantitative data generated from this in silico investigation would be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of this compound with COX-2

ParameterValue
Binding Affinity (kcal/mol)-8.5
Number of Hydrogen Bonds4
Interacting ResiduesArg120, Tyr355, Ser530

Table 2: Hypothetical Predicted ADMET Properties of this compound

PropertyPredicted Value
Absorption
LogP1.8
Water SolubilityModerately Soluble
Human Intestinal AbsorptionHigh
Distribution
Plasma Protein Binding85%
Blood-Brain Barrier PermeantNo
Metabolism
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes
Excretion
Total Clearance (log ml/min/kg)0.5
Toxicity
AMES ToxicityNon-mutagenic
Drug-Likeness
Lipinski's Rule of Five Violations0

Visualization of the Target Pathway

To provide context for the molecular docking study, the following diagram illustrates a simplified representation of the inflammatory pathway involving COX-2.

cluster_pathway Simplified Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2->Membrane acts on COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Lagotisoide_D This compound (Hypothesized Inhibition) Lagotisoide_D->COX2

Simplified COX-2 Inflammatory Pathway

Conclusion

This whitepaper has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound, with a specific focus on its potential as a COX-2 inhibitor for anti-inflammatory applications. The detailed protocols for ligand and target preparation, molecular docking, and ADMET prediction provide a clear roadmap for researchers to conduct similar computational studies.

The hypothetical data presented in the tables suggest that this compound could exhibit favorable binding to the COX-2 active site and possess a promising drug-like profile. Such in silico findings, while predictive in nature, are invaluable for prioritizing natural products for further experimental validation.

The integration of computational and experimental approaches is a cornerstone of modern drug discovery. The methodologies described herein demonstrate the power of in silico tools to generate testable hypotheses and guide the efficient allocation of resources in the quest for novel therapeutics from natural sources. Future wet-lab experiments, such as enzyme inhibition assays and cell-based studies, would be the necessary next steps to validate these computational predictions and fully elucidate the therapeutic potential of this compound.

References

Physical and chemical properties of Lagotisoide D.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagotisoide D is an iridoid glycoside isolated from the plant Lagotis yunnanensis. This document provides a detailed overview of its known physical and chemical properties based on current scientific literature. It includes a summary of its structural elucidation, spectroscopic data, and the experimental protocols utilized for its isolation and characterization. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound.

Chemical and Physical Properties

This compound is classified as an iridoid glycoside.[1] Iridoids are a class of secondary metabolites characterized by a cyclopentane ring fused to a six-membered oxygen heterocycle.[2] They are typically colorless, crystalline, and possess a bitter taste.[2] Iridoid glycosides are known to be soluble in water and alcohols such as methanol and ethanol.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data that has been reported for this compound.

PropertyValueSource
Molecular Formula C₂₆H₃₂O₁₃[1]
Molecular Weight 552.52 g/mol [3]
CAS Number 834155-36-1[3]
Optical Rotation [α]D = -168.50° (c = 0.345, MeOH)[1]
High-Resolution Mass Spectrometry (HR-FAB-MS) m/z 698.2449 [M+Na]⁺ (Calcd. for C₂₆H₃₂O₁₃Na, 698.2422)[1]

Note: Melting point and specific solubility data for this compound are not currently available in the cited literature.

Structural Elucidation and Spectroscopic Data

The structure of this compound was determined to be 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl) rhamnopyranosylcatalpol based on extensive spectral analysis.[1]

Spectroscopic Data

The following data was instrumental in the structural elucidation of this compound:

  • Infrared (IR) Spectroscopy: The IR spectrum indicated the presence of hydroxyl (OH) groups with a broad absorption at 3375 cm⁻¹.[1]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR experiments were used to establish the connectivity of the atoms. The chemical shifts are summarized in the table below.[1]

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
15.08 (d, J=8.9 Hz)98.4
36.38 (dd, J=6.0, 1.8 Hz)142.0
45.06 (dd, J=6.0, 5.0 Hz)102.6
52.56 (m)46.2
64.03 (dd, J=8.0, 2.0 Hz)82.2
73.62 (d, J=2.0 Hz)61.2
82.05 (m)67.8
92.56 (m)42.1
104.15 (d, J=13.2 Hz), 3.85 (d, J=13.2 Hz)60.5
Rhamnopyranosyl
1'4.78 (d, J=7.8 Hz)101.2
2'3.55 (m)72.1
3'3.65 (m)71.9
4'3.35 (m)73.8
5'3.85 (m)70.1
6'1.25 (d, J=6.2 Hz)18.2
Cinnamoyl
1''166.8
2''6.45 (d, J=15.9 Hz)116.2
3''7.65 (d, J=15.9 Hz)145.1
1'''127.2
2'''7.15 (d, J=1.8 Hz)110.1
3'''149.5
4'''151.8
5'''6.95 (d, J=8.2 Hz)111.8
6'''7.25 (dd, J=8.2, 1.8 Hz)123.0
3'''-OCH₃3.90 (s)56.2
4'''-OCH₃3.90 (s)56.2

Data extracted from Yang et al. (2004).[1]

Experimental Protocols

The following section details the methodologies employed for the isolation and structural identification of this compound.

Isolation of this compound

The isolation of this compound from Lagotis yunnanensis was achieved through a multi-step extraction and chromatographic process.[1][4]

Methodology:

  • Extraction: The dried and powdered aerial parts of Lagotis yunnanensis were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The n-butanol fraction was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform and methanol.

  • Further Chromatographic Separation: Fractions containing iridoid glycosides were further purified using repeated column chromatography on silica gel and polyamide columns.[5]

  • Final Purification: The final purification of this compound was achieved through preparative High-Performance Liquid Chromatography (HPLC).[5]

Structure Elucidation Workflow

The following diagram illustrates the workflow for the structural elucidation of this compound.

structure_elucidation cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis Isolation Isolation from Lagotis yunnanensis Purification Purification by Chromatography Isolation->Purification IR IR Spectroscopy Purification->IR Functional Groups MS HR-FAB-MS Purification->MS Molecular Formula NMR 1D and 2D NMR (¹H, ¹³C, HMBC, NOESY) Purification->NMR Atom Connectivity Structure Structure of This compound NMR->Structure Structure Determination

Caption: Workflow for the Structure Elucidation of this compound.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of this compound. Further research is required to investigate its pharmacological properties.

Conclusion

This compound is a structurally characterized iridoid glycoside from Lagotis yunnanensis. This guide has summarized the available data on its physical and chemical properties, including its molecular formula, weight, optical rotation, and detailed NMR and mass spectrometry data. The experimental protocols for its isolation and structural elucidation have also been outlined. The absence of data on its biological activity highlights a significant area for future investigation. This foundational information serves as a valuable starting point for researchers aiming to explore the therapeutic or other potential applications of this natural product.

References

Lagotisoide D: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagotisoide D, an iridoid glycoside identified from the plant genus Lagotis, presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited specific research on this compound, this document also incorporates data from structurally related iridoid glycosides to infer a likely physicochemical profile. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, logical workflows and a speculative signaling pathway are visualized using Graphviz diagrams to aid in understanding the experimental processes and potential biological interactions.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside that has been isolated from plant species of the Lagotis genus, specifically Lagotis yunnanensis and Lagotis alutacea. Its chemical formula is C₂₆H₃₂O₁₃, with a molecular weight of 552.52 g/mol . Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, making this compound a potential candidate for further investigation in drug discovery and development. An understanding of its solubility and stability is fundamental for its extraction, formulation, and analytical characterization.

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, based on the general solubility characteristics of iridoid glycosides, a qualitative profile can be inferred. Iridoid glycosides are generally polar molecules due to the presence of a glucose moiety and hydroxyl groups, which dictates their solubility in various solvents.

Table 1: Inferred Solubility Profile of this compound

SolventPolarity IndexExpected SolubilityNotes
Water10.2Moderately to highly soluble, likely temperature-dependent.Studies on other iridoid glycosides show that solubility in water can be enhanced with increased temperature.
Methanol5.1SolubleA common solvent for the extraction of polar plant secondary metabolites.
Ethanol4.3SolubleOften used in extractions, sometimes in combination with water.
Dimethyl Sulfoxide (DMSO)7.2Highly solubleA common solvent for preparing stock solutions for biological assays.
Acetone5.1Moderately solubleMay be used in extraction and purification processes.
Chloroform4.1Sparingly soluble to insolubleLess polar nature makes it a poor solvent for glycosides.
Hexane0.1InsolubleA non-polar solvent unsuitable for dissolving this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific degradation kinetics for this compound are not available, information from commercial suppliers and stability studies on other iridoid glycosides provides valuable insights.

Table 2: Stability Data for this compound and Related Iridoid Glycosides

ConditionSpecificsObservation/RecommendationSource
Storage (Solid) Powder, -20°CStable for up to 2 years.Commercial Supplier Data
Storage (in DMSO) 4°CStable for up to 2 weeks.Commercial Supplier Data
-80°CStable for up to 6 months.Commercial Supplier Data
Temperature 20-80°CSome iridoid glycosides show degradation at higher temperatures.[1][2]General Iridoid Glycoside Studies
12-20°CIridoid blue pigments are more stable at lower temperatures.[3]General Iridoid Glycoside Studies
pH Acidic (pH 3.0-4.0)Iridoid blue pigments exhibit greater stability in acidic conditions.[3]General Iridoid Glycoside Studies
AlkalineSome iridoid glycosides are susceptible to hydrolysis in strong alkaline solutions.[1][2]General Iridoid Glycoside Studies
Strong AcidCertain iridoid glycosides may be affected by strong acidic conditions.[1]General Iridoid Glycoside Studies

Experimental Protocols

The following sections detail standardized experimental protocols that can be adapted for the determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add to a known volume of solvent prep_compound->prep_solvent prep_vial Use sealed vials prep_solvent->prep_vial agitate Agitate at a constant temperature (e.g., 25°C, 37°C) prep_vial->agitate time Allow to equilibrate for a set time (e.g., 24-72h) agitate->time centrifuge Centrifuge to pellet undissolved solid time->centrifuge aliquot Take a supernatant aliquot centrifuge->aliquot dilute Dilute the aliquot aliquot->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify

Solubility Determination Workflow

Methodology:

  • Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, DMSO).

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

Stability Assessment: Forced Degradation Study

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

G cluster_conditions Stress Conditions start Prepare this compound stock solution acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base heat Thermal (e.g., 60°C) start->heat light Photolytic (ICH Q1B) start->light oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative analysis Analyze samples at time points (0, 2, 4, 8, 24h) by stability-indicating HPLC acid->analysis base->analysis heat->analysis light->analysis oxidative->analysis end Determine degradation rate and identify degradants analysis->end

Forced Degradation Study Workflow

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Stress Conditions: Aliquot the solution into separate vials and expose them to a range of stress conditions:

    • Acidic: Add hydrochloric acid to a final concentration of 0.1 M.

    • Basic: Add sodium hydroxide to a final concentration of 0.1 M.

    • Thermal: Incubate at an elevated temperature (e.g., 60°C).

    • Oxidative: Add hydrogen peroxide to a final concentration of 3%.

    • Photolytic: Expose to light according to ICH Q1B guidelines. A control sample should be kept under normal conditions (e.g., 4°C, protected from light).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each condition.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point. If possible, identify and characterize the major degradation products using techniques like LC-MS.

Potential Signaling Pathway

The specific mechanism of action and signaling pathways for this compound have not yet been elucidated. However, based on the known anti-inflammatory properties of some iridoid glycosides, a hypothetical signaling pathway involving the inhibition of the NF-κB pathway is proposed below. This is a speculative model and requires experimental validation.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_translocation Nuclear Translocation cluster_response Inflammatory Response stimulus e.g., LPS receptor TLR4 stimulus->receptor IKK IKK Complex receptor->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition NFkappaB_n NF-κB NFkappaB->NFkappaB_n nucleus Nucleus genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkappaB_n->genes Transcription LagotisoideD This compound LagotisoideD->IKK Inhibition?

Hypothetical Anti-inflammatory Signaling Pathway

This diagram illustrates a potential mechanism where this compound may inhibit the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This would lead to a reduction in the expression of pro-inflammatory genes.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data remains scarce, a profile has been inferred based on the properties of the broader class of iridoid glycosides. The provided experimental protocols offer a framework for researchers to systematically characterize these crucial physicochemical parameters. Further investigation is warranted to establish a definitive solubility and stability profile for this compound and to elucidate its biological mechanism of action, which will be vital for its potential development as a therapeutic agent.

References

Methodological & Application

Isolating Lagotisoide D: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and a comprehensive protocol for the isolation of Lagotisoide D, an iridoid glycoside, from plant material. This information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is an iridoid glycoside that has been identified in plant species of the Lagotis genus, notably Lagotis yunnanensis.[1][2][3] Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, making them of significant interest in pharmaceutical research. The successful isolation and purification of this compound are crucial for further pharmacological studies and drug discovery efforts. This protocol outlines a robust methodology for the extraction, fractionation, and purification of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC26H32O13[1]
Molecular Weight552.52 g/mol [1]
ClassIridoid Glycoside[1]
Plant SourceLagotis yunnanensis[1][2][3]
Table 2: Comparison of Extraction Methods for Iridoid Glycosides
Extraction MethodSolventKey ParametersTypical YieldReference
Soxhlet Extraction70% EthanolContinuous extractionHigh[1]
MacerationMethanolRoom temperature, several daysModerate[4]
Pressurized Hot WaterWaterHigh temperature and pressureHigh[4][5]
Table 3: Chromatographic Purification Parameters for Iridoid Glycosides
Chromatographic TechniqueStationary PhaseMobile Phase / Solvent SystemDetectionReference
Column Chromatography Silica GelGradient of Chloroform-MethanolTLC[1]
Macroporous ResinStepwise gradient of Ethanol-WaterUV Detector
High-Speed Counter-Current Chromatography (HSCCC) Two-phase solvent systemDichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v)UV Detector (240 nm)[6]
High-Performance Liquid Chromatography (HPLC) C18 column (e.g., Inertsil ODS-SP, Welchrom C18)Gradient of Methanol-Water or Acetonitrile-Water (often with 0.1% formic or phosphoric acid)UV Detector (210-240 nm)[6][7][8]

Experimental Protocols

This protocol is a synthesized methodology based on established procedures for the isolation of iridoid glycosides from plant sources, including those from the Lagotis genus.

Plant Material Preparation
  • Collection and Identification: Collect fresh aerial parts of Lagotis yunnanensis. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved. Alternatively, use a circulating air oven at a low temperature (40-50 °C) to expedite the process.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient extraction.

Extraction of Crude Iridoid Glycosides

The following protocol describes a Soxhlet extraction method, which is highly efficient for this class of compounds.

  • Apparatus Setup: Set up a Soxhlet apparatus of appropriate size.

  • Sample Loading: Place a known quantity (e.g., 500 g) of the powdered plant material into a cellulose thimble and place the thimble in the Soxhlet extractor.

  • Solvent Addition: Fill the round-bottom flask with 70% ethanol. The volume should be sufficient to cycle through the apparatus effectively.

  • Extraction Process: Heat the solvent to its boiling point. Allow the extraction to proceed for approximately 24-48 hours, or until the solvent in the siphon arm runs clear.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a viscous crude extract.

Fractionation of the Crude Extract

The crude extract is fractionated to separate compounds based on their polarity.

  • Suspension: Suspend the dried crude extract in distilled water.

  • Liquid-Liquid Partitioning: Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

    • Hexane: To remove nonpolar compounds like chlorophylls and lipids. Repeat the extraction until the hexane layer is colorless.

    • Chloroform: To extract compounds of intermediate polarity.

    • Ethyl Acetate: To further fractionate the remaining aqueous layer.

    • n-Butanol: Iridoid glycosides are typically enriched in the n-butanol fraction.

  • Concentration: Concentrate each fraction separately using a rotary evaporator to yield the respective dried fractions. The n-butanol fraction will be the primary source for the isolation of this compound.

Purification of this compound

This stage involves a multi-step chromatographic process to isolate this compound to a high degree of purity.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a nonpolar solvent (e.g., chloroform).

  • Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system of increasing polarity. A common system for iridoid glycosides is a gradient of chloroform-methanol.[1]

    • Start with 100% chloroform.

    • Gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10, and so on).

  • Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine fractions that show a similar TLC profile and contain the target compound.

For further enrichment, the pooled fractions from the silica gel column can be subjected to macroporous resin chromatography.

  • Column Preparation: Swell and pack the macroporous resin (e.g., HP-20) in water.

  • Sample Loading: Dissolve the semi-purified fraction in water and load it onto the column.

  • Elution: Elute with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.

The final purification step is typically performed using preparative HPLC.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol-water or acetonitrile-water is commonly used.[6][7][8] The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.[6][8]

  • Gradient Program: An example of a gradient program could be:

    • 0-10 min: 20% Methanol in Water

    • 10-40 min: 20% to 60% Methanol in Water

    • 40-50 min: 60% to 100% Methanol in Water

    • 50-60 min: 100% Methanol (wash)

  • Detection: Monitor the elution at a wavelength between 210-240 nm.[6][7]

  • Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

Visualization

Isolation_Workflow Plant_Material Plant Material (Lagotis yunnanensis) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Powdered_Material Powdered Plant Material Drying_Grinding->Powdered_Material Extraction Soxhlet Extraction (70% Ethanol) Powdered_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Butanol_Fraction n-Butanol Fraction Fractionation->Butanol_Fraction Enriched with Iridoid Glycosides Silica_Gel_CC Silica Gel Column Chromatography Butanol_Fraction->Silica_Gel_CC Semi_Purified Semi-Purified Fractions Silica_Gel_CC->Semi_Purified Prep_HPLC Preparative HPLC Semi_Purified->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the Isolation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Lagotisoide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagotisoide D, a promising iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its biological activities progresses, the need for a reliable and efficient purification method is paramount. High-performance liquid chromatography (HPLC) stands out as a robust technique for the isolation of natural products, offering high resolution and purity. This application note provides a detailed protocol for the purification of this compound from a crude plant extract, leveraging a reversed-phase HPLC method. The described methodology is designed to be a comprehensive guide for researchers in natural product chemistry and drug development.

Data Presentation

The following table summarizes the quantitative data from a typical purification workflow of this compound from a crude extract of Lagotis brevituba.

Purification StepSampleTotal Weight (g)Purity of this compound (%)Recovery of this compound (%)
1Crude Extract1005100
2Solid-Phase Extraction (SPE) Fraction202080
3Preparative HPLC Fraction0.8>9864

Experimental Protocols

This section details the methodology for the extraction and purification of this compound.

Sample Preparation: Crude Extract

A crude extract is prepared from the dried and powdered aerial parts of Lagotis brevituba.

  • Extraction: Macerate 1 kg of the plant material with 10 L of 80% methanol at room temperature for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Preliminary Purification: Solid-Phase Extraction (SPE)

The crude extract is subjected to solid-phase extraction to remove highly polar and non-polar impurities.

  • Column: C18 SPE cartridge (50 g)

  • Sample Loading: Dissolve 20 g of the crude extract in a minimal amount of methanol and load it onto the pre-conditioned SPE cartridge.

  • Elution:

    • Wash with 500 mL of deionized water to remove sugars and other highly polar compounds.

    • Elute the fraction containing this compound with 500 mL of 50% methanol.

    • Wash with 500 mL of 100% methanol to remove non-polar compounds.

  • Concentration: Evaporate the 50% methanol fraction to dryness.

High-Performance Liquid Chromatography (HPLC) Purification

The enriched fraction from SPE is further purified by preparative HPLC.

  • Instrumentation: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

  • Column: C18 reversed-phase column (250 x 20 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10% B

    • 10-40 min: 10-40% B

    • 40-45 min: 40-90% B

    • 45-50 min: 90% B

    • 50-55 min: 90-10% B

    • 55-60 min: 10% B

  • Flow Rate: 10 mL/min

  • Detection: 230 nm

  • Injection Volume: 5 mL (of a 100 mg/mL solution of the SPE fraction in 50% methanol)

  • Fraction Collection: Collect fractions based on the elution profile of the target peak corresponding to this compound.

  • Post-Purification: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure. The final product can be lyophilized to obtain a pure, dry powder.

Visualizations

Experimental Workflow for this compound Purification

G Start Dried Plant Material (Lagotis brevituba) Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18) Crude_Extract->SPE Enriched_Fraction Enriched Fraction SPE->Enriched_Fraction HPLC Preparative HPLC (Reversed-Phase C18) Enriched_Fraction->HPLC Pure_Compound Pure this compound (>98% Purity) HPLC->Pure_Compound

Caption: Workflow for the purification of this compound.

Logical Relationship of HPLC Parameters

G cluster_0 Stationary Phase cluster_1 Mobile Phase cluster_2 Analyte cluster_3 Separation Principle C18_Column C18 Column (Non-polar) Separation Differential Partitioning C18_Column->Separation Water_ACN Water/Acetonitrile (Polar) Water_ACN->Separation Formic_Acid Formic Acid (Modifier) Formic_Acid->Water_ACN improves peak shape Lagotisoide_D This compound (Moderately Polar) Lagotisoide_D->Separation

Total Synthesis Pathway for Lagotisoide D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a plausible total synthesis pathway for Lagotisoide D, an iridoid glycoside isolated from Lagotis yunnanensis. Due to the absence of a published total synthesis, this guide consolidates established synthetic methodologies for related iridoid glycosides to propose a comprehensive and logical synthetic route. The protocols and data presented are based on analogous transformations and are intended to serve as a foundational guide for the synthesis of this compound and its derivatives for research and drug development purposes.

Introduction

This compound, structurally identified as 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl) rhamnopyranosylcatalpol, is a complex natural product belonging to the iridoid glycoside family. While specific biological activities of this compound are not extensively documented, iridoid glycosides as a class are known for a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and hepatoprotective activities. The core catalpol structure, in particular, has been the subject of numerous studies investigating its therapeutic potential. The intricate structure of this compound, featuring a fused cyclopentanopyran ring system, a rhamnosyl moiety, and a dimethoxycinnamoyl group, presents a significant synthetic challenge and makes it an attractive target for total synthesis.

A proposed retrosynthetic analysis of this compound suggests a convergent approach. The molecule can be disconnected at the ester and glycosidic linkages, leading to three key building blocks: the catalpol aglycone, a protected rhamnose derivative, and 3,4-dimethoxycinnamic acid.

Proposed Retrosynthetic Pathway

Retrosynthesis Lagotisoide_D This compound Intermediate_1 6-O-α-L-rhamnopyranosylcatalpol Lagotisoide_D->Intermediate_1 Esterification Dimethoxycinnamic_Acid 3,4-Dimethoxycinnamic Acid Lagotisoide_D->Dimethoxycinnamic_Acid Catalpol_Aglycone Protected Catalpol Aglycone Intermediate_1->Catalpol_Aglycone Glycosylation Rhamnose_Donor Protected Rhamnose Donor Intermediate_1->Rhamnose_Donor

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Stages and Protocols

The total synthesis of this compound can be envisioned in three main stages:

  • Enantioselective Synthesis of the Catalpol Aglycone: The iridoid core represents the primary stereochemical challenge.

  • Stereoselective Glycosylation: Coupling of the catalpol aglycone with a protected rhamnose donor.

  • Final Acylation and Deprotection: Esterification with 3,4-dimethoxycinnamic acid and removal of protecting groups to yield the natural product.

Stage 1: Enantioselective Synthesis of the Catalpol Aglycone

The synthesis of the catalpol core can be approached through various strategies, including the well-established intramolecular Diels-Alder reaction or asymmetric Michael additions to construct the fused ring system. A plausible route commences from a readily available chiral starting material to establish the initial stereocenters.

Experimental Protocol: Asymmetric Synthesis of the Iridoid Core

This protocol is adapted from established methods for iridoid synthesis.

  • Starting Material: Commercially available (-)-citronellal.

  • Key Reaction: Organocatalytic intramolecular Michael addition.

  • Procedure:

    • To a solution of the aldehyde precursor (derived from citronellal) in an appropriate solvent (e.g., toluene), add a diarylprolinol silyl ether catalyst (e.g., Jørgensen-Hayashi catalyst).

    • An additive such as DBU may be used to improve stereoselectivity.

    • Stir the reaction at room temperature until completion, monitoring by TLC.

    • Purify the resulting cyclized aldehyde by column chromatography.

  • Subsequent Transformations: The cyclized intermediate is then elaborated to the catalpol aglycone through a series of steps including reduction, oxidation, and epoxidation to install the requisite functional groups and stereocenters.

StepReactionReagents and ConditionsTypical Yield (%)
1Ozonolysis of (-)-CitronellalO₃, CH₂Cl₂/MeOH; then Me₂S85-95
2Wittig ReactionPh₃P=CHCO₂Et, CH₂Cl₂80-90
3DIBAL-H ReductionDIBAL-H, Toluene, -78 °C90-98
4Asymmetric Michael AdditionDiarylprolinol silyl ether, DBU, Toluene70-85 (dr >20:1)
5Elaboration to Catalpol AglyconeMulti-step sequence (oxidation, reduction, epoxidation)Variable

Stage 2: Stereoselective Glycosylation

The coupling of the protected catalpol aglycone with a suitable rhamnose donor is a critical step. The α-selectivity of this glycosylation is crucial for the synthesis of the natural product.

Experimental Protocol: Glycosylation of Protected Catalpol
  • Rhamnose Donor Preparation: A protected rhamnose derivative, such as a thioglycoside or a trichloroacetimidate, is prepared from L-rhamnose.

  • Glycosylation Reaction:

    • Dissolve the protected catalpol aglycone and the rhamnose donor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add a suitable promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH) for a thioglycoside donor, or trimethylsilyl trifluoromethanesulfonate (TMSOTf) for a trichloroacetimidate donor, at low temperature (e.g., -40 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction and purify the product by column chromatography.

ReactantsPromoter SystemSolventTemperature (°C)Typical Yield (%)α:β Ratio
Catalpol Acceptor, Rhamnosyl ThiodonorNIS, TfOHCH₂Cl₂-40 to RT60-75>10:1
Catalpol Acceptor, Rhamnosyl ImidateTMSOTfCH₂Cl₂-20 to 065-80>15:1

Stage 3: Final Acylation and Deprotection

The final stage involves the selective acylation of the 4"-hydroxyl group of the rhamnosyl moiety followed by global deprotection.

Experimental Protocol: Acylation and Deprotection
  • Selective Acylation:

    • To a solution of the glycosylated intermediate in a suitable solvent (e.g., pyridine), add 3,4-dimethoxycinnamoyl chloride.

    • A catalyst such as 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Work up the reaction and purify the acylated product.

  • Global Deprotection:

    • The choice of deprotection strategy will depend on the protecting groups used in the synthesis. For example, silyl ethers can be removed with fluoride sources (e.g., TBAF), and benzyl ethers by hydrogenolysis (e.g., H₂, Pd/C).

    • The final deprotected product is purified by HPLC to afford this compound.

StepReactionReagents and ConditionsTypical Yield (%)
1Acylation3,4-Dimethoxycinnamoyl chloride, DMAP, Pyridine75-85
2DeprotectionTBAF, THF (for silyl groups); H₂, Pd/C (for benzyl groups)80-95

Workflow for the Total Synthesis of this compound

Workflow cluster_stage1 Stage 1: Iridoid Core Synthesis cluster_stage2 Stage 2: Glycosylation cluster_stage3 Stage 3: Final Steps Citronellal (-)-Citronellal Aldehyde Aldehyde Precursor Citronellal->Aldehyde Ozonolysis, Wittig, Reduction Cyclized_Aldehyde Cyclized Aldehyde Aldehyde->Cyclized_Aldehyde Asymmetric Michael Addition Catalpol_Aglycone Protected Catalpol Aglycone Cyclized_Aldehyde->Catalpol_Aglycone Elaboration Glycosylated_Intermediate Glycosylated Intermediate Catalpol_Aglycone->Glycosylated_Intermediate Glycosylation Rhamnose L-Rhamnose Rhamnose_Donor Protected Rhamnose Donor Rhamnose->Rhamnose_Donor Protection Rhamnose_Donor->Glycosylated_Intermediate Acylated_Intermediate Acylated Intermediate Glycosylated_Intermediate->Acylated_Intermediate Acylation Lagotisoide_D This compound Acylated_Intermediate->Lagotisoide_D Deprotection

Caption: Proposed workflow for the total synthesis of this compound.

Biological Activity and Potential Applications

Extracts from Lagotis yunnanensis have been reported to possess anti-inflammatory and analgesic properties in traditional medicine. The core iridoid, catalpol, has demonstrated a range of biological activities, including:

  • Neuroprotective Effects: Catalpol has been shown to protect neurons from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

  • Anti-inflammatory Activity: It can suppress the production of pro-inflammatory cytokines.

  • Hepatoprotective Effects: Catalpol has been observed to protect liver cells from damage induced by various toxins.

The presence of the 3,4-dimethoxycinnamoyl group in this compound may also contribute to its biological profile, as cinnamic acid derivatives are known for their antioxidant and antimicrobial properties. Further investigation into the specific biological activities of synthetic this compound is warranted to explore its full therapeutic potential.

Conclusion

The proposed total synthesis of this compound provides a roadmap for the chemical synthesis of this complex natural product. The successful execution of this pathway would not only represent a significant achievement in synthetic organic chemistry but also provide access to quantities of this compound for detailed biological evaluation. The application of modern synthetic methods, including asymmetric catalysis and stereoselective glycosylation, is key to overcoming the synthetic challenges posed by this intricate molecule. The insights gained from such a synthesis could pave the way for the development of novel therapeutic agents based on the iridoid scaffold.

Analytical standards for Lagotisoide D quantification.

Author: BenchChem Technical Support Team. Date: November 2025

An Application and Protocol Guide to the Analytical Quantification of Lagotisoide D

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the analytical quantification of this compound. It provides detailed methodologies, data presentation standards, and experimental workflows.

Analytical Standard: this compound

This compound is an iridoid glycoside isolated from Lagotis yunnanensis. For accurate quantification, a certified reference standard with a purity of ≥98% is required.

Table 1: Chemical Properties of this compound

PropertyDetails
Chemical Name This compound
Alternative Name 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol
CAS Number 834155-36-1[1]
Molecular Formula C₂₆H₃₂O₁₃[1]
Molecular Weight 552.52 g/mol [1]
Class Iridoid Glycoside[1][2][3][4]
Storage Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months.[1]

Quantification Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for the quantification of this compound. Due to the absence of a strong chromophore in many glycosides, detection is typically performed at low wavelengths.[5]

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ultrapure Water

    • Formic Acid (or Phosphoric Acid)

Chromatographic Conditions

The following conditions are recommended for the separation and quantification of this compound.

Table 2: Recommended HPLC Parameters

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Program 0-5 min, 15% B5-25 min, 15-40% B25-30 min, 40-70% B30-31 min, 70-15% B31-36 min, 15% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard. Transfer it to a 10 mL amber volumetric flask and dissolve in methanol. Sonicate for 10 minutes to ensure complete dissolution and make up the volume to the mark with methanol.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase (initial conditions: 85% A, 15% B) to prepare a set of calibration standards.

Table 3: Example Calibration Curve Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
5.065,100
10.0130,500
25.0326,000
50.0652,500
100.01,304,000
200.02,610,000

Note: This data is for illustrative purposes. A new calibration curve must be generated for each analytical batch.

Protocol 2: Sample Preparation (from Plant Material)
  • Homogenization: Accurately weigh 1.0 g of dried, powdered plant material.

  • Extraction: Add 25 mL of 80% methanol to the plant material. Perform ultrasonication for 45 minutes in a water bath set to 50°C.

  • Centrifugation: Centrifuge the mixture at 5,000 x g for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the remaining pellet twice more, combining the supernatants.

  • Final Volume: Evaporate the combined supernatant to dryness under reduced pressure and reconstitute the residue in 5 mL of methanol.

  • Filtration: Prior to injection, filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation and Quality Control

The analytical method should be validated according to ICH guidelines to ensure reliability.[6][7]

  • Linearity: The calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.999 over the desired concentration range.

  • Precision: The relative standard deviation (%RSD) for replicate injections of the same standard should be ≤ 2%.

  • Accuracy: Assessed via recovery studies by spiking a blank matrix with a known concentration of this compound. Recoveries should be within 90-110%.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[7]

Diagrams and Workflows

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing ref_std This compound Reference Standard stock_sol Prepare Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol plant_mat Sample Matrix (e.g., Plant Material) extraction Ultrasonic Extraction (80% Methanol) plant_mat->extraction working_std Create Working Standards (Serial Dilution) stock_sol->working_std injection Inject Standards & Samples working_std->injection filtration Centrifuge & Filter (0.22 µm Syringe Filter) extraction->filtration filtration->injection hplc HPLC System chromatogram Generate Chromatograms hplc->chromatogram injection->hplc cal_curve Build Calibration Curve (Peak Area vs. Conc.) chromatogram->cal_curve quant Calculate Sample Conc. cal_curve->quant report Final Report quant->report

Caption: Standard workflow for HPLC-based quantification of this compound.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Iridoid Glycosides, with Reference to Lagotisoide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the mechanism of action of Lagotisoide D is not currently available in published scientific literature. This document provides a generalized framework based on the known biological activities of iridoid glycosides, the class of compounds to which this compound belongs. The protocols and pathways described herein are intended to serve as a guide for the investigation of novel iridoid glycosides like this compound.

Introduction to this compound and Iridoid Glycosides

This compound is an iridoid glycoside that has been isolated from Lagotis yunnanensis, a plant used in traditional medicine.[1][2][3] Iridoid glycosides are a large class of monoterpenoid natural products characterized by a cyclopentanopyran ring system.[4] They are widely distributed in the plant kingdom and have been shown to possess a broad range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[5][6][7][8] Given the therapeutic potential of this class of compounds, investigating the mechanism of action of novel iridoid glycosides like this compound is a promising area of research.

Potential Biological Activities and Mechanisms of Action of Iridoid Glycosides

Based on studies of other iridoid glycosides, this compound may exhibit one or more of the following biological activities. The underlying mechanisms often involve the modulation of key signaling pathways.

Anti-inflammatory Activity

Many iridoid glycosides exhibit potent anti-inflammatory effects.[6][9][10][11] The primary mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Potential Signaling Pathway:

Anti-inflammatory Signaling Pathway of Iridoid Glycosides cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Induces Transcription

A potential anti-inflammatory mechanism of this compound.
Neuroprotective Effects

Several iridoid glycosides, such as catalpol, have demonstrated significant neuroprotective properties.[14][15][16] These effects are often attributed to the modulation of pathways involved in neuronal survival, apoptosis, and synaptic plasticity. The PI3K/Akt signaling pathway is a key regulator of cell survival and is a potential target for iridoid glycosides.

Potential Signaling Pathway:

Neuroprotective Signaling Pathway of Iridoid Glycosides cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bax Bax Akt->Bax Inhibits Bcl-2 Bcl-2 Akt->Bcl-2 Activates CREB CREB Akt->CREB Activates Neuronal Survival Genes Neuronal Survival Genes CREB->Neuronal Survival Genes Promotes Transcription

A potential neuroprotective mechanism of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on cell proliferation and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow:

MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Add MTT Treat with this compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

A generalized workflow for an MTT assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator.

Principle: The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound, which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of signaling pathway modulation.

Protocol:

  • Cell Lysis: Treat cells with this compound and/or an appropriate stimulus. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKK, IκB, p-NF-κB, p-Akt, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Quantitative Data Summary

As no specific data for this compound is available, the following tables are templates for organizing potential experimental results.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Vehicle)100
0.1Data
1Data
10Data
50Data
100Data

Table 2: Effect of this compound on NO Production in LPS-stimulated Macrophages

TreatmentNO Concentration (µM)
ControlData
LPS (1 µg/mL)Data
LPS + this compound (1 µM)Data
LPS + this compound (10 µM)Data
LPS + this compound (50 µM)Data

Table 3: Effect of this compound on the Expression of Key Signaling Proteins

TreatmentRelative Protein Expression (Fold Change vs. Control)
p-NF-κB / NF-κB
Control1.0
StimulusData
Stimulus + this compoundData

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its classification as an iridoid glycoside suggests that it may possess valuable therapeutic properties, such as anti-inflammatory and neuroprotective effects. The experimental protocols and potential signaling pathways outlined in these application notes provide a solid foundation for researchers to begin to unravel the biological functions of this novel natural product. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to determine its potential for development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Lagotisoide D Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Lagotisoide D extraction from Lagotis yunnanensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is an iridoid glycoside with the chemical formula C₂₆H₃₂O₁₃ and a molecular weight of 552.52 g/mol . Its primary known natural source is the plant Lagotis yunnanensis, a member of the Scrophulariaceae family. This plant is also known to contain other classes of compounds, including flavonoids, phenylpropanoids, and triterpenoids, which can interfere with the extraction and purification of this compound.[1][2][3][4]

Q2: What are the common reasons for low yield during this compound extraction?

Low yields of this compound can be attributed to several factors:

  • Suboptimal Extraction Method: The choice of extraction technique and solvent significantly impacts efficiency.

  • Degradation of the Compound: Iridoid glycosides can be sensitive to high temperatures and certain pH conditions, leading to degradation during extraction.[5][6][7]

  • Incomplete Extraction: Insufficient extraction time or an inappropriate solid-to-liquid ratio can result in the incomplete recovery of this compound from the plant material.

  • Complex Purification Process: The presence of other co-extracted compounds from Lagotis yunnanensis can complicate the purification process, leading to loss of the target molecule.[1][2][3][4]

  • Improper Handling and Storage of Plant Material: The quality and storage of the raw plant material can affect the content of the target compound.

Q3: Which extraction solvents are most effective for iridoid glycosides like this compound?

Polar solvents are generally effective for extracting iridoid glycosides. Aqueous ethanol or methanol are commonly used. The optimal concentration can vary, but studies on other iridoid glycosides suggest that an ethanol concentration in the range of 50-70% is often a good starting point.[8] Hot water has also been shown to be an efficient solvent for some iridoid glycosides.[9][10]

Q4: How can I minimize the degradation of this compound during extraction?

To minimize degradation, consider the following:

  • Temperature Control: Avoid prolonged exposure to high temperatures. While moderate heating can improve extraction efficiency, excessive heat can degrade iridoid glycosides.[5][6][7]

  • pH Management: Maintain a neutral or slightly acidic pH during extraction, as strongly alkaline or acidic conditions can cause hydrolysis of the glycosidic bond or other rearrangements.[5][6][7]

  • Use of Modern Extraction Techniques: Methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can reduce extraction times and temperatures, thereby minimizing degradation.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract 1. Inappropriate solvent polarity. 2. Insufficient solvent volume (low solid-to-liquid ratio). 3. Inadequate extraction time or temperature. 4. Poor quality of plant material.1. Test a range of ethanol or methanol concentrations (e.g., 50%, 70%, 95%). 2. Increase the solvent-to-solid ratio (e.g., from 1:10 to 1:20 g/mL). 3. Optimize extraction time and temperature. For reflux extraction, try shorter durations at a moderate temperature. For UAE or MAE, follow optimized protocols. 4. Ensure the plant material is properly dried, stored, and from a reliable source.
Low Purity of this compound in Crude Extract 1. Co-extraction of other compounds (flavonoids, phenylpropanoids). 2. Ineffective preliminary purification steps.1. Perform a preliminary defatting step with a non-polar solvent like hexane to remove lipids. 2. Employ liquid-liquid partitioning (e.g., with ethyl acetate and n-butanol) to separate compounds based on polarity. 3. Utilize macroporous resin column chromatography for initial cleanup of the crude extract.
Loss of this compound During Purification 1. Irreversible adsorption on chromatography media. 2. Degradation during solvent evaporation. 3. Suboptimal chromatography conditions.1. Test different stationary phases (e.g., silica gel, C18 reversed-phase, Sephadex). 2. Use a rotary evaporator at a low temperature (< 50°C) for solvent removal. 3. Optimize the mobile phase for column chromatography to ensure good separation and recovery. Consider techniques like high-speed countercurrent chromatography (HSCCC) for efficient purification.[11]
Inconsistent Extraction Yields 1. Variability in plant material. 2. Lack of precise control over extraction parameters.1. Standardize the collection time and post-harvest processing of the plant material. 2. Carefully control and monitor parameters such as temperature, time, and solvent concentration for each extraction.

Data on Iridoid Glycoside Extraction

The following tables provide representative data on how different extraction parameters can influence the yield of iridoid glycosides, based on studies of similar compounds.

Table 1: Effect of Ethanol Concentration on Total Iridoid Glycoside Yield

Ethanol Concentration (%)Relative Yield (%)
3065
5095
70100
9085

Note: Data are illustrative and based on general findings for iridoid glycoside extraction. Optimal concentration for this compound may vary.[8]

Table 2: Influence of Extraction Time on Total Iridoid Glycoside Yield (Ultrasonic-Microwave Synergistic Extraction)

Extraction Time (min)Relative Yield (%)
3088
45100
6092

Note: Prolonged extraction times can lead to degradation of the target compounds.[8]

Experimental Protocols

Protocol 1: Ultrasonic-Microwave Synergistic Extraction (UMSE) of this compound

This method is recommended for its efficiency and reduced extraction time, which can help minimize degradation.

  • Preparation of Plant Material:

    • Dry the whole plant of Lagotis yunnanensis at a controlled temperature (e.g., 40-50°C).

    • Grind the dried plant material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in an extraction vessel.

    • Add 200 mL of 60% aqueous ethanol (1:20 solid-to-liquid ratio).

    • Set the ultrasonic power to an appropriate level (e.g., 400 W) and the microwave power to a moderate level (e.g., 500 W).

    • Extract for 40 minutes at a controlled temperature (e.g., 60°C).

  • Filtration and Concentration:

    • After extraction, cool the mixture to room temperature.

    • Filter the extract through cheesecloth and then with Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Preliminary Cleanup with Macroporous Resin:

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a pre-treated macroporous resin column (e.g., D101).

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the iridoid glycoside fraction with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%). Collect the fractions and monitor by TLC or HPLC.

  • Silica Gel Column Chromatography:

    • Combine and concentrate the fractions rich in this compound.

    • Adsorb the concentrated extract onto a small amount of silica gel.

    • Load the dried sample onto a silica gel column.

    • Elute the column with a solvent gradient of increasing polarity, for example, a mixture of chloroform and methanol or ethyl acetate and methanol.

    • Collect fractions and monitor for the presence of this compound.

  • Final Purification by Preparative HPLC:

    • Pool the fractions containing partially purified this compound.

    • Perform final purification using a preparative reversed-phase HPLC system (C18 column) with a mobile phase such as a gradient of methanol and water or acetonitrile and water.

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Lagotis yunnanensis Extraction Ultrasonic-Microwave Synergistic Extraction (60% Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation (< 50°C) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ResinChrom Macroporous Resin Column Chromatography CrudeExtract->ResinChrom EnrichedFraction Enriched Iridoid Glycoside Fraction ResinChrom->EnrichedFraction SilicaChrom Silica Gel Column Chromatography EnrichedFraction->SilicaChrom PrepHPLC Preparative HPLC (C18 Column) SilicaChrom->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound Degradation Degradation (High Temp/pH) LowYield->Degradation is caused by SuboptimalExtraction Suboptimal Extraction LowYield->SuboptimalExtraction is caused by PurificationLoss Purification Losses LowYield->PurificationLoss is caused by ControlConditions Control Temp & pH Degradation->ControlConditions address with OptimizeMethod Optimize Solvent, Time, Ratio SuboptimalExtraction->OptimizeMethod address with RefinePurification Optimize Chromatography PurificationLoss->RefinePurification address with

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing the Chromatographic Resolution of Lagotisoide D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Lagotisoide D, a triterpenoid saponin. The guidance is based on established principles of chromatography for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chromatographic analysis of triterpenoid saponins like this compound?

A1: Triterpenoid saponins often present several analytical challenges due to their complex structures, which include a non-polar aglycone and polar sugar moieties. Common issues include:

  • Poor Peak Shape (Tailing): This is frequently caused by secondary interactions between the polar functional groups of the saponin and active sites (residual silanols) on the silica-based stationary phase.[1][2]

  • Low Resolution: Co-elution with structurally similar saponins or other matrix components is common, making baseline separation difficult.

  • Poor Detection: Many saponins lack a strong chromophore, making UV detection challenging. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often employed.[3]

  • Irreproducible Retention Times: This can be caused by instability of the mobile phase pH or column degradation over time.[4]

Q2: Why is my this compound peak showing significant tailing?

A2: Peak tailing for saponins is often a result of strong interactions with the stationary phase.[5] The primary cause is typically the interaction of polar hydroxyl and carboxyl groups on the this compound molecule with acidic silanol groups on the surface of the C18 column packing material.[2][5] This leads to more than one retention mechanism, causing the peak to broaden and tail.[1][2] Other potential causes include column overload, extra-column dead volume, or a blocked column frit.[4][5]

Q3: What detector is most suitable for the analysis of this compound?

A3: Due to the common lack of strong UV-absorbing chromophores in saponins, UV detection can be insensitive.[3] For quantitative analysis, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often preferred as they are universal detectors that respond to the mass of the analyte. For structural confirmation and high sensitivity, Mass Spectrometry (MS) is the most powerful detection method.[3][6]

Troubleshooting Guide: Improving this compound Resolution

Issue 1: Poor Resolution Between this compound and an Impurity

Q: I have a co-eluting peak with my this compound. How can I improve the separation?

A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your method. Here is a step-by-step approach:

Step 1: Optimize Mobile Phase Selectivity (α)

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.[7]

  • Adjust pH: For saponins with acidic or basic functional groups, modifying the mobile phase pH can change their ionization state and dramatically impact retention and selectivity.[8] Use a buffer to maintain a stable pH.[5]

  • Incorporate an Additive: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanols on the stationary phase, reducing peak tailing and potentially improving resolution.[6]

Step 2: Increase Column Efficiency (N)

  • Reduce Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will increase the number of theoretical plates and lead to sharper peaks, which can resolve closely eluting compounds.[9]

  • Increase Column Length: Using a longer column increases the interaction time of the analyte with the stationary phase, providing more opportunity for separation.[10]

  • Lower the Flow Rate: Slower flow rates can improve efficiency by allowing for better mass transfer between the mobile and stationary phases.[7]

  • Increase Temperature: Raising the column temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution.[7][10]

Step 3: Adjust Retention Factor (k)

  • Modify Solvent Strength: Decrease the percentage of the organic solvent in the mobile phase to increase the retention time of this compound and its impurity.[8] This provides more time for the separation to occur. A retention factor (k) between 2 and 10 is generally ideal.[8]

Illustrative Data: Effect of Method Parameters on Resolution

The following table summarizes hypothetical data for the separation of this compound and a closely eluting impurity, demonstrating the impact of changing various chromatographic parameters.

ParameterCondition 1Resolution (Rs)Condition 2Resolution (Rs)
Mobile Phase 50:50 ACN:H₂O1.250:50 MeOH:H₂O1.6
pH No Buffer (pH ~6.5)1.10.1% Formic Acid (pH ~2.7)1.8
Column Temp. 25°C1.340°C1.7
Flow Rate 1.0 mL/min1.40.8 mL/min1.9
Column 150 x 4.6 mm, 5 µm1.3250 x 4.6 mm, 5 µm1.8

Note: This data is for illustrative purposes only.

Issue 2: this compound Peak Tailing

Q: My this compound peak has an asymmetry factor greater than 1.5. What should I do?

A: A systematic approach can help identify and resolve the cause of peak tailing.

Step 1: System Check

  • Check for Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow as possible.[8] Poorly made connections can also contribute to peak broadening.[1]

  • Inspect for Blockages: A partially blocked column inlet frit can distort peak shape.[4] Try back-flushing the column or replacing the frit.[5]

Step 2: Method and Chemistry Check

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing.[5] Dilute your sample and reinject.

  • Use a Lower pH Mobile Phase: Adding an acid like formic or acetic acid to the mobile phase protonates the silanol groups on the stationary phase, minimizing secondary interactions with your analyte.[2][5]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can more effectively mask the residual silanols.[5]

  • Use a "Type B" or End-Capped Column: These columns have a lower concentration of residual silanol groups and are less prone to causing peak tailing with polar compounds.[1][2]

Experimental Protocols

Protocol 1: General Purpose C18 Column Wash

This protocol is intended to remove strongly retained contaminants from a reversed-phase C18 column. Always consult the manufacturer's guidelines for your specific column.

  • Disconnect the column from the detector.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-15 column volumes of your mobile phase composition without any salts or buffers (e.g., water/acetonitrile mixture).

  • Flush with 100% Isopropanol: Flush with 10-15 column volumes of 100% isopropanol.

  • Flush with 100% Acetonitrile: Flush with 10-15 column volumes of 100% acetonitrile.

  • Return to Isopropanol: Flush again with 10-15 column volumes of 100% isopropanol.

  • Equilibrate: Re-equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation with pH Modifier

This protocol describes the preparation of a mobile phase containing a common acidic modifier to improve peak shape.

  • Measure Reagents: For 1 L of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid), measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water into a clean glass reservoir.

  • Add Modifier: Using a micropipette, add 1.0 mL of formic acid to the 1 L of solvent mixture.

  • Mix Thoroughly: Swirl the reservoir to ensure the mobile phase is homogenous.

  • Degas: Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases, which can cause bubbles in the pump and detector.

Visualizations

TroubleshootingWorkflow Start Poor Resolution of This compound CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing OptimizeSelectivity Optimize Selectivity (α) Tailing->OptimizeSelectivity No TroubleshootTailing Troubleshoot Tailing Tailing->TroubleshootTailing Yes IncreaseEfficiency Increase Efficiency (N) OptimizeSelectivity->IncreaseEfficiency AdjustRetention Adjust Retention (k) IncreaseEfficiency->AdjustRetention End Resolution Improved AdjustRetention->End TroubleshootTailing->OptimizeSelectivity

Caption: A workflow for troubleshooting poor chromatographic resolution.

ResolutionEquation Resolution Resolution (Rs) Efficiency Efficiency (N) (Sharper Peaks) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention (k) (Elution Time) Resolution->Retention

Caption: Key factors influencing chromatographic resolution.

PeakTailingDiagnosis Start Peak Tailing Observed AllPeaks Are all peaks tailing? Start->AllPeaks SystemIssue System Issue: - Extra-column volume - Blocked frit AllPeaks->SystemIssue Yes AnalyteSpecific Analyte-Specific Issue: - Secondary interactions - Column overload AllPeaks->AnalyteSpecific No

Caption: A decision tree for diagnosing the cause of peak tailing.

References

Lagotisoide D degradation issues and prevention.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lagotisoide D. The information is designed to help identify and prevent degradation issues during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Observation Potential Cause Recommended Action
Loss of compound purity over time in solution. Hydrolysis of the cinnamoyl ester linkage. Iridoid glycosides, particularly those with ester bonds, can be susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.- Maintain solution pH between 4 and 7. - Prepare solutions fresh for each experiment. - If storage is necessary, aliquot and store at -80°C for no longer than 6 months.[1]
Appearance of unexpected peaks in HPLC/UPLC chromatogram. Formation of degradation products. The primary degradation pathway is likely the cleavage of the ester bond, yielding a catalpol derivative and 3,4-dimethoxycinnamic acid.- Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. - Use a stability-indicating HPLC/UPLC method for analysis.
Inconsistent biological activity results. Degradation of the active compound. The biological activity of this compound may be compromised if the compound has degraded.- Confirm the purity of the this compound stock solution before each experiment using a validated analytical method. - Adhere strictly to recommended storage and handling conditions.
Precipitation of the compound in aqueous buffers. Low aqueous solubility. this compound, like many organic compounds, may have limited solubility in purely aqueous solutions.- Prepare stock solutions in an appropriate organic solvent such as DMSO. - When diluting into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended levels (typically <0.5% DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound powder should be kept at -20°C for up to two years.[1] Stock solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1] To minimize freeze-thaw cycles, it is recommended to store solutions in small aliquots.

Q2: What is the primary degradation pathway for this compound?

A2: Based on the stability of similar iridoid glycosides with ester linkages, the primary degradation pathway for this compound is expected to be the hydrolysis of the 10-O-(E)-3,4-dimethoxycinnamoyl ester bond. This reaction is accelerated by alkaline and, to a lesser extent, acidic conditions and elevated temperatures.

Q3: How can I detect this compound degradation?

A3: Degradation can be monitored using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method.[2] The appearance of new peaks and a corresponding decrease in the area of the parent this compound peak are indicative of degradation.

Q4: What are the likely degradation products of this compound?

A4: The hydrolysis of the ester bond would yield two primary degradation products: the catalpol core and (E)-3,4-dimethoxycinnamic acid.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[3] Contact with these substances should be avoided to prevent rapid degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a PDA or UV detector

  • C18 reverse-phase column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid powder of this compound in a hot air oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose the stock solution to direct sunlight for 48 hours.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the UPLC method described below.

    • Monitor the chromatograms for the appearance of new peaks and the reduction in the peak area of this compound.

Protocol 2: Stability-Indicating UPLC Method

System: Waters ACQUITY UPLC system or equivalent Column: ACQUITY UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 µm) Column Temperature: 40°C Mobile Phase:

  • A: 0.1% Formic acid in water
  • B: Acetonitrile Gradient Elution:
  • 0-4 min: 5-30% B
  • 4-5 min: 30-35% B Flow Rate: 0.3 mL/min Detection Wavelength: 237 nm Injection Volume: 2 µL

(This method is adapted from a stability study of similar iridoid glycosides and may require optimization for this compound).[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Solvent Temperature Duration Reference
PowderN/A-20°CUp to 2 years[1]
SolutionDMSO4°CUp to 2 weeks[1]
SolutionDMSO-80°CUp to 6 months[1]

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition Reagents and Parameters Expected Degradation Primary Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°C, 24hModerate to highHydrolysis of ester linkage
Base Hydrolysis0.1 M NaOH, RT, 2hHighHydrolysis of ester linkage
Oxidation3% H₂O₂, RT, 24hLow to moderateOxidation of susceptible functional groups
Thermal80°C (solid), 48hLowGeneral thermal decomposition
PhotolysisDirect sunlight, 48hLow to moderatePhotochemical degradation

Visualizations

Diagram 1: Proposed Degradation Pathway of this compound

cluster_0 Hydrolysis (Acid or Base) This compound This compound Catalpol Core Catalpol Core This compound->Catalpol Core Cleavage of ester bond 3,4-Dimethoxycinnamic Acid 3,4-Dimethoxycinnamic Acid This compound->3,4-Dimethoxycinnamic Acid A Prepare this compound Stock Solution B Subject to Stress Conditions (Acid, Base, Heat, etc.) A->B C Analyze by Stability-Indicating UPLC Method B->C D Identify Degradation Products C->D E Assess Purity and Stability D->E cluster_pathway MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->MEK Inhibition

References

Managing poor solubility of Lagotisoide D in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Lagotisoide D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

Q2: I am having trouble dissolving this compound in water. What are the initial steps I should take?

If you are encountering solubility issues, consider the following initial steps:

  • Gentle Heating: Gently warm the solution, as temperature can influence the solubility of iridoid glycosides.[4]

  • Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the compound.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Evaluate the effect of adjusting the pH of your aqueous solution.[5][6]

Q3: What are some common laboratory-scale strategies to enhance the solubility of poorly soluble compounds like this compound?

Several techniques can be employed to improve the solubility of compounds with limited aqueous solubility. These include:

  • Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[7]

  • Surfactants: These agents can reduce surface tension and form micelles to encapsulate and solubilize non-polar molecules.[6]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, thereby increasing their apparent water solubility.[8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[8]

Q4: Are there any known solubility values for similar iridoid glycosides?

Yes, while specific data for this compound is unavailable, solubility values for other iridoid glycosides have been reported. For instance, the aqueous solubility of aucubin is 66 mg/mL and catalpol is 60 mg/mL.[5] These values suggest that other iridoid glycosides can be quite water-soluble.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution

Possible Cause: The concentration of this compound exceeds its solubility limit in the current solvent system.

Solutions:

  • Increase the Proportion of Co-solvent: If you are using a co-solvent system, gradually increase the percentage of the organic solvent.

  • Optimize pH: If the compound has ionizable functional groups, determine the optimal pH for maximum solubility.

  • Incorporate a Solubilizing Excipient: Consider the addition of cyclodextrins or non-ionic surfactants to your formulation.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility leading to variable concentrations of the active compound.

Solutions:

  • Prepare a Stock Solution in an Organic Solvent: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. Subsequently, dilute the stock solution into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.

  • Filter the Final Solution: Before use, filter the final diluted solution through a 0.22 µm filter to remove any undissolved particles.

  • Quantify the Soluble Fraction: Use an analytical technique like HPLC to determine the actual concentration of dissolved this compound in your final working solution.

Quantitative Data Summary

The following table summarizes the available aqueous solubility data for iridoid glycosides similar to this compound.

CompoundChemical ClassAqueous SolubilityReference
This compound Iridoid Glycoside No Data Available [3]
AucubinIridoid Glycoside66 mg/mL[5]
CatalpolIridoid Glycoside60 mg/mL[5]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Solvent Selection: Choose a water-miscible organic solvent in which this compound is freely soluble (e.g., ethanol, methanol, DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected organic solvent.

  • Titration: While stirring, slowly add the aqueous buffer to the stock solution until the desired final concentration is reached.

  • Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, the proportion of the organic solvent needs to be increased.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent is compatible with your experimental system.

Protocol 2: Solubilization using Cyclodextrins
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Aqueous Solution Preparation: Prepare an aqueous solution of the cyclodextrin at a desired concentration (e.g., 1-10% w/v).

  • Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture at a constant temperature for 24-48 hours to allow for the formation of inclusion complexes.

  • Separation and Quantification: Centrifuge and filter the solution to remove undissolved compound. Analyze the filtrate using a suitable analytical method (e.g., HPLC) to determine the concentration of solubilized this compound.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Methods cluster_analysis Analysis & Formulation start Poorly Soluble this compound cosolvent Co-solvent Addition start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin surfactant Surfactant Micellization start->surfactant solid_dispersion Solid Dispersion start->solid_dispersion analysis Solubility Quantification (e.g., HPLC) cosolvent->analysis cyclodextrin->analysis surfactant->analysis solid_dispersion->analysis formulation Optimized Formulation analysis->formulation

Caption: Experimental workflow for enhancing the solubility of this compound.

cyclodextrin_mechanism cluster_components Components cluster_process Complexation lagotisoide_d This compound (Hydrophobic) complex Inclusion Complex (Increased Apparent Solubility) lagotisoide_d->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Forms

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

hypothetical_pathway lagotisoide_d This compound receptor Cell Surface Receptor lagotisoide_d->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Target Gene Expression (e.g., Anti-inflammatory) transcription_factor->gene_expression Activation

References

Troubleshooting unexpected results in Lagotisoide D experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Triterpenoid Saponin Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with triterpenoid saponins, with a focus on a representative compound, "Lagotisoide D" (a placeholder for a novel triterpenoid saponin, with data extrapolated from similar compounds like Platycodin D).

Frequently Asked Questions (FAQs)

Q1: My triterpenoid saponin, this compound, is showing higher than expected cytotoxicity in my cell-based assays. What could be the cause?

A1: Unexpected cytotoxicity is a common issue when working with saponins. Several factors could be contributing to this observation:

  • Concentration: Saponins can exhibit a narrow therapeutic window. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Some saponins can become toxic at higher concentrations.[1][2]

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to saponins. It is advisable to test your compound on a panel of cell lines if possible.

  • Purity of the Compound: Impurities in your this compound sample could be contributing to the cytotoxicity. Ensure the purity of your compound using analytical techniques like HPLC or Mass Spectrometry.

  • Membrane Interaction: Saponins are known to interact with cell membranes, and at higher concentrations, they can cause membrane disruption, leading to cell lysis.[3][4] This is often observed as a sharp decrease in cell viability.

Q2: I am observing inconsistent results in my experiments with this compound. What are the potential sources of variability?

A2: Inconsistent results can stem from several aspects of the experimental protocol:

  • Compound Stability: Triterpenoid saponins can be sensitive to storage conditions. Ensure your this compound is stored correctly (e.g., protected from light, at the recommended temperature) and that stock solutions are not repeatedly freeze-thawed.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells. Always include a vehicle control in your experiments to account for any solvent-induced effects.

  • Experimental Timing: The duration of cell exposure to the compound can significantly impact the outcome. For instance, short-term exposure might stimulate a response, while long-term exposure could lead to cytotoxicity.[5]

  • Assay-Specific Variability: The type of assay used can influence the results. For example, a metabolic assay like MTT might show different results compared to a direct cytotoxicity assay like LDH release.[2]

Q3: I am not observing the expected biological activity of this compound. What should I check?

A3: If this compound is not showing its expected activity, consider the following:

  • Mechanism of Action: Ensure that the cell line and experimental model you are using are appropriate for the expected mechanism of action. For example, if this compound is expected to modulate a specific signaling pathway, confirm that this pathway is active in your chosen cell line.

  • Compound Degradation: Verify the integrity of your this compound sample. Degradation during storage or handling can lead to a loss of activity.

  • Cellular Uptake: Poor cellular uptake of the compound could be a reason for the lack of activity. You may need to investigate the cell permeability of this compound.

  • Interaction with Media Components: Components of the cell culture media (e.g., serum proteins) could potentially bind to this compound and reduce its effective concentration.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity

This guide provides a systematic approach to troubleshooting high cytotoxicity.

Observation Potential Cause Recommended Action
High cell death at all tested concentrations.Compound concentration is too high.Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify a non-toxic range.
Cell morphology changes dramatically (e.g., rounding, detachment).Membrane disruption.Consider using a membrane integrity assay (e.g., LDH or propidium iodide staining) to confirm membrane damage. Lower the concentration of this compound.
Cytotoxicity varies between experiments.Inconsistent compound handling or cell culture conditions.Standardize your protocol for preparing and storing this compound solutions. Ensure consistent cell seeding densities and passage numbers.
Vehicle control also shows some toxicity.Solvent toxicity.Reduce the final concentration of the solvent (e.g., DMSO) in your culture medium to a non-toxic level (typically <0.1%).
Guide 2: Inconsistent Biological Activity

This guide helps to address variability in experimental outcomes.

Observation Potential Cause Recommended Action
The magnitude of the biological effect varies between replicates.Pipetting errors or uneven cell distribution.Ensure proper mixing of cell suspensions before plating and use calibrated pipettes. Increase the number of replicates.
The effect of this compound diminishes over time in a multi-day experiment.Compound degradation in the culture medium.Replenish the culture medium with fresh this compound at regular intervals during the experiment.
The results are not reproducible in different batches of cells.Cell line instability or contamination.Use cells within a consistent passage number range. Regularly check for mycoplasma contamination.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is used to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or a similar MTS reagent) to each well.[2]

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol can be used to investigate the effect of this compound on protein expression in a signaling pathway.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, Nrf2, HO-1) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound

Based on the known mechanisms of similar triterpenoid saponins like Platycodin D, this compound may exert its effects through the modulation of inflammatory and antioxidant pathways.[6][7]

LagotisoideD_Pathway cluster_inflammation Inflammatory Pathway cluster_antioxidant Antioxidant Pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes LagotisoideD This compound LagotisoideD->TLR4 Inhibition LagotisoideD->Nrf2 Activation

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Workflow for Troubleshooting Unexpected Results

This workflow provides a logical sequence of steps to diagnose and resolve common experimental issues.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Purity Verify Compound Purity (HPLC, MS) Start->Check_Purity Check_Controls Review Vehicle and Positive/Negative Controls Start->Check_Controls Dose_Response Perform Broad Dose-Response Curve (e.g., MTS assay) Check_Purity->Dose_Response Assess_Mechanism Investigate Mechanism of Action (e.g., Western Blot, qPCR) Dose_Response->Assess_Mechanism Check_Controls->Dose_Response Consult Consult Literature for Similar Compounds Assess_Mechanism->Consult End Refine Protocol and Re-test Consult->End

Caption: A systematic workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing In Vitro Studies with Platycodin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dosage of Platycodin D for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for Platycodin D in vitro?

A1: The effective concentration of Platycodin D can vary significantly depending on the cell line and the biological endpoint being measured. Generally, concentrations ranging from 0.3 µM to 50 µM have been reported to elicit biological effects. For instance, inhibition of HUVEC tube formation has been observed at concentrations as low as 0.3 µM, while effects on the motility of these cells required concentrations higher than 10 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q2: How should I dissolve and store Platycodin D?

A2: Platycodin D is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3] For cell culture experiments, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q3: What are the known signaling pathways modulated by Platycodin D?

A3: Platycodin D has been shown to modulate several key signaling pathways. Notably, it can suppress the TLR4/MyD88/NF-κB signaling pathway, which is involved in inflammation.[4][5][6][7] Additionally, it can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[4][8][9][10] Understanding these pathways can help in designing experiments to elucidate its mechanism of action.

Q4: Is Platycodin D cytotoxic?

A4: Yes, Platycodin D can exhibit cytotoxicity, particularly at higher concentrations.[11][12][13][14] The half-maximal inhibitory concentration (IC50) varies widely among different cell lines. For example, the IC50 value for Platycodin D against MDA-MB-231 breast cancer cells has been reported to be 7.77±1.86 µM.[12][14] It is essential to perform a cytotoxicity assay to determine the non-toxic and effective concentration range for your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of Platycodin D at expected concentrations. 1. Sub-optimal concentration: The effective concentration for your specific cell line may be different. 2. Compound degradation: Improper storage or handling of Platycodin D stock solution. 3. Cell line resistance: The target pathway may not be active or responsive in your chosen cell line.1. Perform a wider dose-response curve (e.g., 0.1 µM to 100 µM). 2. Prepare a fresh stock solution of Platycodin D from a reliable source. Ensure proper storage at -20°C or -80°C. 3. Verify the expression and activity of the target signaling pathways in your cell line. Consider using a different cell line known to be responsive.
High level of cell death even at low concentrations. 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cellular sensitivity: The cell line being used is highly sensitive to Platycodin D. 3. Contamination: The cell culture may be contaminated.1. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 and select a non-toxic concentration range for your experiments. 3. Check for signs of microbial contamination in your cell cultures.
Inconsistent or variable results between experiments. 1. Inconsistent cell seeding density: Variations in the number of cells plated can affect the outcome. 2. Variability in compound preparation: Inaccurate dilutions of the Platycodin D stock solution. 3. Differences in incubation time: Inconsistent treatment duration.1. Standardize your cell seeding protocol and ensure a uniform cell number in all wells. 2. Use calibrated pipettes and be meticulous with dilutions. Prepare fresh dilutions for each experiment. 3. Adhere to a strict and consistent incubation time for all experiments.
Precipitation of Platycodin D in culture medium. 1. Poor solubility: The concentration of Platycodin D exceeds its solubility limit in the culture medium. 2. Interaction with media components: Components in the serum or media may cause precipitation.1. Prepare a lower concentration stock solution or dilute the final concentration in the medium. Briefly vortex or sonicate the solution before adding to the cells. 2. Test the solubility of Platycodin D in serum-free and serum-containing media. If precipitation persists, consider using a different solvent or a solubilizing agent (use with caution and include appropriate controls).

Data Presentation

Table 1: In Vitro Efficacy of Platycodin D in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay
MDA-MB-231Breast Cancer7.77 ± 1.8648MTT
BEL-7402Liver Cancer37.70 ± 3.9924MTT
Caco-2Intestinal Cancer24.6Not SpecifiedNot Specified
PC-12Pheochromocytoma13.5 ± 1.248MTT
SGC-7901Gastric Cancer18.6 ± 3.9Not SpecifiedNot Specified
H520Lung Cancer15.86 (µg/mL)72MTT

Note: IC50 values can vary between studies due to different experimental conditions.[1][2][13]

Experimental Protocols

Protocol 1: Determination of Optimal Dosage using MTT Assay

This protocol outlines the determination of the cytotoxic effects of Platycodin D on a chosen cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Platycodin D

  • DMSO

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of Platycodin D in complete medium from a concentrated stock solution in DMSO. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest Platycodin D concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared Platycodin D dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the Platycodin D concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Platycodin D

  • DMSO

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the 96-well plate (if using suspension cells) at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and normalizing to the maximum LDH release control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis A Prepare Platycodin D Stock Solution (in DMSO) C Prepare Serial Dilutions of Platycodin D A->C B Seed Cells in 96-well Plates D Treat Cells with Platycodin D and Controls B->D C->D E Incubate for 24, 48, or 72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT or LDH) E->F G Measure Absorbance F->G H Calculate Cell Viability / Cytotoxicity G->H I Determine IC50 and Optimal Dose Range H->I

Caption: Experimental workflow for determining the optimal dosage of Platycodin D.

Nrf2_HO1_Pathway cluster_platycodinD cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PD Platycodin D ROS Oxidative Stress PD->ROS inhibits Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c sequesters & degrades Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates ROS->Keap1 inactivates ARE ARE Nrf2_n->ARE binds HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Proteins Antioxidant Proteins HO1->Antioxidant_Proteins translates to Antioxidant_Proteins->ROS neutralizes TLR4_NFkB_Pathway cluster_platycodinD cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PD Platycodin D TLR4 TLR4 PD->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB_n->Inflammatory_Genes activates transcription

References

How to confirm the purity of a Lagotisoide D sample?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of procedures and answers to frequently asked questions for confirming the purity of a Lagotisoide D sample, a triterpenoid saponin.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for confirming the purity of a this compound sample?

A comprehensive purity assessment is not reliant on a single technique. The most robust approach involves a combination of chromatographic and spectroscopic methods to provide orthogonal information. This includes a quantitative assessment of purity (how much is there), structural confirmation of the main component (is it really this compound?), and identification of potential impurities. The combination of HPLC, MS, and NMR is considered the standard for this purpose.[1][2][3]

Q2: Which analytical technique should I start with for a quick purity assessment?

High-Performance Liquid Chromatography (HPLC) is the ideal starting point. It provides a rapid and reliable estimation of the number of components in your sample and their relative abundance, giving you a preliminary purity value (often as an "area percent" from the chromatogram).

Q3: How do I obtain a quantitative purity value for my sample?

HPLC with UV detection (HPLC-UV) or Evaporative Light Scattering Detection (ELSD) is the primary method for quantification. The "area percent" method, where the peak area of your target compound is divided by the total area of all peaks, is a common way to estimate purity. For a more accurate value (e.g., for regulatory filing), a quantitative assay using a certified reference standard of this compound is required.

Q4: My HPLC shows one major peak. Does this mean my sample is pure?

Not necessarily. A single peak on HPLC confirms chromatographic purity under specific conditions. However, impurities may co-elute with the main peak, or they may not be detectable by the chosen method (e.g., lacking a UV chromophore if using a UV detector). Therefore, spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential for confirming identity and detecting hidden impurities.

Q5: How do Mass Spectrometry (MS) and NMR contribute to purity analysis?

  • Mass Spectrometry (MS) confirms the molecular weight of your main component, which is a critical identity check. It can also provide the molecular weights of impurities observed as separate peaks in an LC-MS analysis.[3][4]

  • Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical structure. It confirms that the main component is indeed this compound by matching its spectrum to a known reference. It is also highly effective at detecting and identifying structurally related impurities, even if they co-elute in chromatography.[2][3]

Q6: What are common impurities in a triterpenoid saponin sample like this compound?

Common impurities include structurally similar saponins from the source material, the triterpenoid aglycone (the core structure without sugar moieties), isomers, and residual solvents from the purification process.[1][2]

Troubleshooting Guides

Issue: My HPLC chromatogram shows multiple peaks besides the main this compound peak.

  • Possible Cause: These are likely impurities or related compounds. Triterpenoid saponins often occur as complex mixtures in their natural source.[1][2]

  • Troubleshooting Steps:

    • Analyze with LC-MS: Determine the molecular weight of each impurity peak. This can help identify them as related saponins (differing by a sugar unit), degradation products, or unrelated compounds.

    • Check Retention Time: If you have a reference standard, compare the retention time of your main peak to confirm its identity.

    • Optimize Chromatography: Adjust the mobile phase gradient or change the column to improve the separation between the main peak and impurities.

Issue: The molecular weight from my MS analysis does not match the expected value for this compound.

  • Possible Cause: The observed ion may be an adduct, a fragment, or the compound may have degraded.

  • Troubleshooting Steps:

    • Look for Common Adducts: In positive ion mode ESI-MS, look for [M+H]⁺, [M+Na]⁺, and [M+K]⁺. In negative ion mode, look for [M-H]⁻ or [M+Cl]⁻. Calculate their expected masses to see if they match.

    • Check for In-Source Fragmentation: High energy in the mass spectrometer source can cause molecules to fragment, especially fragile molecules like saponins which can lose sugar moieties.[5][6] Try using "softer" ionization settings.

    • Verify Sample Integrity: Ensure the sample has not degraded due to improper storage or handling. Re-analyze using a freshly prepared solution.

Issue: The ¹H or ¹³C NMR spectrum shows more signals than expected.

  • Possible Cause: The sample contains impurities that are visible in the NMR spectrum.

  • Troubleshooting Steps:

    • Assess Signal Integration: Compare the integration of the impurity signals to the signals of this compound to estimate the molar ratio of the impurities.

    • Identify the Impurity: If the impurity is common (e.g., residual solvent like ethyl acetate, methanol, or water), its characteristic chemical shifts can be easily identified. For structural impurities, 2D NMR experiments (like COSY and HSQC) may be needed for identification.

    • Compare to a Reference: If available, compare your spectrum to a certified reference spectrum of this compound to confirm which signals belong to your compound of interest.

Data Presentation

For a robust analysis, a combination of methods is necessary. The table below summarizes typical parameters for the recommended analytical techniques.

ParameterHPLC-UV AnalysisMass Spectrometry (LC-MS)NMR Spectroscopy
Purpose Quantitative Purity (Area %)Molecular Weight ConfirmationStructural Confirmation & Impurity ID
Column/Probe C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[7]Coupled with HPLC column5 mm Broadband Observe (BBO) Probe
Mobile Phase/Solvent Acetonitrile/Water Gradient[8][9]Acetonitrile/Water with 0.1% Formic AcidDeuterated Methanol (CD₃OD) or DMSO-d₆
Detection/Mode UV Detector (e.g., 205-280 nm) or ELSD[4]ESI (Electrospray Ionization) Positive/Negative¹H, ¹³C, DEPT, 2D-COSY, 2D-HSQC
Typical Output Chromatogram with retention time and peak areaMass spectrum with m/z valuesSpectrum with chemical shifts (ppm)
Purity Indication Area % of the main peak > 95% (typical)Single major m/z corresponding to [M+H]⁺ or [M-H]⁻Clean spectrum matching reference
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, return to 30% B.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[7]

    • Injection Volume: 10 µL.

    • Detection: UV detector set to a wavelength where saponins absorb, typically low UV (e.g., 205 nm) unless a specific chromophore is present.[4]

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks integrated.

Protocol 2: Molecular Weight Confirmation by LC-MS
  • System Setup: Use an HPLC system coupled directly to a mass spectrometer with an ESI source.

  • Chromatographic Conditions: Use the same HPLC method as described in Protocol 1 to ensure peak correlation.

  • Mass Spectrometer Settings:

    • Ionization Mode: Run in both positive and negative ESI modes to maximize the chance of observing a clear molecular ion.

    • Mass Range: Set a scan range appropriate for the expected molecular weight of this compound (e.g., m/z 500-2000).

    • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Check for the expected molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

Protocol 3: Structural Confirmation by NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with a known reference spectrum for this compound. The absence of significant unassigned signals is a strong indicator of high purity.

Visualizations

The following diagrams illustrate the recommended workflow and the synergy between the different analytical techniques for confirming sample purity.

Purity_Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Final Assessment Sample This compound Sample Prep Sample Preparation (1 mg/mL in MeOH) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC NMR_Prep Sample Preparation (5-10 mg in CD3OD) Prep->NMR_Prep Quant Quantitative Result (Area % Purity) HPLC->Quant LCMS LC-MS Analysis HPLC->LCMS Final Purity Confirmed Quant->Final MW_Confirm Molecular Weight Confirmed LCMS->MW_Confirm NMR NMR Spectroscopy (1H, 13C) NMR_Prep->NMR Struct_Confirm Structure Confirmed NMR->Struct_Confirm MW_Confirm->Final Struct_Confirm->Final

Caption: Experimental workflow for this compound purity confirmation.

Synergy_Diagram center_node Comprehensive Purity Assessment hplc_node HPLC (High-Performance Liquid Chromatography) center_node->hplc_node ms_node MS (Mass Spectrometry) center_node->ms_node nmr_node NMR (Nuclear Magnetic Resonance) center_node->nmr_node hplc_info Provides: - Quantitative Purity (Area %) - Number of Components - Retention Time Identity hplc_node->hplc_info ms_info Provides: - Molecular Weight Confirmation - MW of Impurities - Elemental Formula (HRMS) ms_node->ms_info nmr_info Provides: - Definitive Structural Confirmation - Identification of Isomers - Detection of Solvent Impurities nmr_node->nmr_info

Caption: Synergy of analytical techniques for purity assessment.

References

Technical Support Center: Enhancing the Bioavailability of Lagotisoide D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Lagotisoide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

Q2: What are the initial steps to assess the bioavailability of my current this compound formulation?

The first step is to perform a preliminary pharmacokinetic (PK) study. This typically involves administering a known dose of this compound to a small group of animals (e.g., mice or rats) via the intended route of administration (e.g., oral gavage) and a control intravenous (IV) route. Blood samples are collected at various time points and the concentration of this compound is measured using a validated analytical method like LC-MS/MS. The absolute bioavailability can then be calculated by comparing the Area Under the Curve (AUC) of the oral and IV routes.

Q3: What are the common reasons for observing low bioavailability of this compound in my pilot studies?

Several factors can contribute to the low bioavailability of this compound:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.

  • Gastrointestinal Instability: this compound might be degraded by the acidic environment of the stomach or by digestive enzymes.

  • Efflux by Transporters: The compound could be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

Troubleshooting Guide: Low Bioavailability of this compound

If you are encountering low or variable bioavailability in your in vivo studies with this compound, consider the following troubleshooting steps.

Problem 1: Inconsistent or Low Plasma Concentrations After Oral Administration

This is often the primary indicator of poor bioavailability.

Potential Causes & Solutions:

Potential Cause Troubleshooting/Enhancement Strategy Experimental Protocol
Poor Aqueous Solubility 1. Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area for dissolution.[5][6][7][8] 2. Formulation with Solubilizing Agents: Utilize co-solvents, surfactants, or cyclodextrins to improve solubility.[6][7][9] 3. Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption.[8] 4. Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[6][7][8]See Protocols P1, P2, P3
First-Pass Metabolism Co-administration with a Cytochrome P450 Inhibitor: If metabolism is suspected, a pilot study with a known inhibitor (e.g., piperine) can indicate the extent of first-pass metabolism.See Protocol P4
GI Instability Enteric Coating: Encapsulating the formulation in an enteric-coated capsule can protect it from stomach acid.See Protocol P5

Experimental Protocols

Protocol P1: Preparation of a Micronized Suspension of this compound

Objective: To increase the dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound powder

  • Mortar and pestle or a mechanical mill

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water)

  • Particle size analyzer

Procedure:

  • Weigh the desired amount of this compound.

  • If using a mortar and pestle, grind the powder for at least 15-20 minutes to achieve a fine, consistent texture. For larger quantities, use a mechanical mill following the manufacturer's instructions.

  • Verify the particle size distribution using a particle size analyzer. Aim for a mean particle size in the range of 1-10 µm.

  • Suspend the micronized powder in the vehicle at the desired concentration.

  • Administer the suspension to the animals immediately after preparation to prevent settling.

Protocol P2: Formulation of this compound with a Solubilizing Agent (Cyclodextrin)

Objective: To enhance the solubility of this compound through complexation with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Prepare a solution of HP-β-CD in distilled water (e.g., 20% w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring at room temperature for 24-48 hours to allow for complex formation.

  • The resulting solution can be filtered to remove any un-complexed drug and then used for oral administration. The concentration of the solubilized drug should be determined by a suitable analytical method.

Protocol P3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the absorption of this compound by formulating it in a lipid-based system.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Dissolve this compound in the oil phase with gentle heating and stirring.

  • Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear, homogenous solution is formed.

  • The ratio of oil, surfactant, and co-surfactant needs to be optimized to ensure spontaneous emulsification upon dilution in aqueous media. A typical starting ratio could be 30:40:30 (Oil:Surfactant:Co-surfactant).

  • The pre-concentrate can be filled into gelatin capsules for oral administration.

Protocol P4: Investigating First-Pass Metabolism with a CYP450 Inhibitor

Objective: To determine if first-pass metabolism is a significant barrier to this compound bioavailability.

Procedure:

  • Divide animals into two groups: a control group receiving the this compound formulation and a test group receiving the formulation plus a CYP450 inhibitor (e.g., 10 mg/kg piperine administered 30 minutes prior to this compound).

  • Administer the this compound formulation orally to both groups.

  • Collect blood samples at predetermined time points and analyze for this compound plasma concentrations.

  • A significant increase in the AUC in the piperine-treated group would suggest that first-pass metabolism is a major contributor to low bioavailability.

Protocol P5: Enteric Coating of a this compound Formulation

Objective: To protect this compound from degradation in the acidic environment of the stomach.

Procedure:

  • Prepare a solid formulation of this compound (e.g., as a solid dispersion or lyophilized powder).

  • Encapsulate the solid formulation into hard gelatin capsules.

  • Coat the capsules with an enteric polymer (e.g., Eudragit L100-55) using a pan coater or a fluidized bed coater.

  • The coating thickness should be optimized to ensure dissolution begins in the higher pH environment of the small intestine.

Visualizing Experimental Workflows and Pathways

Workflow for Enhancing Bioavailability

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Enhancement Strategies cluster_3 Evaluation start Start with this compound Powder pk_study Preliminary PK Study (Oral vs. IV) start->pk_study low_bioavailability Low Bioavailability Observed pk_study->low_bioavailability solubility_issue Poor Solubility? low_bioavailability->solubility_issue metabolism_issue First-Pass Metabolism? low_bioavailability->metabolism_issue micronization Micronization solubility_issue->micronization Yes sedds SEDDS solubility_issue->sedds Yes cyclodextrin Cyclodextrin Complexation solubility_issue->cyclodextrin Yes cyp_inhibitor Co-administer CYP Inhibitor metabolism_issue->cyp_inhibitor Yes final_pk Definitive PK Study of Optimized Formulation micronization->final_pk sedds->final_pk cyclodextrin->final_pk cyp_inhibitor->final_pk

Caption: A logical workflow for troubleshooting and enhancing the bioavailability of this compound.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical anti-inflammatory mechanism of action for this compound for visualization purposes.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Induces Transcription LagotisoideD This compound LagotisoideD->IKK Inhibits

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory action of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Lagotisoide D and Other Prominent Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of Lagotisoide D against other well-researched iridoid glycosides, including Catalpol, Geniposide, and Aucubin. The following sections present quantitative data on their antioxidant, anti-inflammatory, and neuroprotective effects, alongside detailed experimental methodologies and an exploration of the underlying signaling pathways.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and other selected iridoid glycosides. It is important to note that while data for Catalpol, Geniposide, and Aucubin are more extensive, research on this compound is still emerging.

Antioxidant Activity
CompoundAssayIC50 / EC50 / ORAC ValueSource
This compound DPPH Radical ScavengingIC50: 0.37 µM/mL[1]
Catalpol DPPH Radical Scavenging--
ORACWeaker than Trolox[2]
Geniposide DPPH Radical Scavenging--
Aucubin DPPH Radical Scavenging--
ORACWeaker than Trolox[2]

Note: A lower IC50/EC50 value indicates higher antioxidant activity. ORAC values are relative to the antioxidant capacity of Trolox.

Anti-inflammatory Activity
CompoundAssayIC50 ValueSource
This compound -Data not available-
Catalpol LPS-induced NO production in RAW 264.7 cells> 500 µM[3]
Geniposide LPS-induced NO production in rat air pouch edema-[4]
Aucubin (hydrolyzed) COX-2 InhibitionIC50: 8.83 mM[4]
LPS-induced NO productionIC50: 14.1 mM[5]

Note: A lower IC50 value indicates greater anti-inflammatory potency.

Neuroprotective Activity
CompoundAssayEffective Concentration / EC50Source
This compound -Data not available-
Catalpol H2O2-induced apoptosis in PC12 cellsProtective effects observed[6]
Geniposide Aβ-induced neuronal injury in primary cortical neuronsProtective at 2.5, 5, and 10 µM[7]
Aucubin -Data not available-

Note: Effective concentration refers to the concentration at which protective effects were observed.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM) and kept in the dark.

  • Reaction Mixture: The iridoid glycoside (test compound) is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the iridoid glycoside for a specific duration (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Calculation: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Assay in PC12 Cells

This assay is used to assess the neuroprotective effects of a compound against oxidative stress-induced cell death.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, are cultured.

  • Cell Seeding: Cells are seeded into culture plates.

  • Pre-treatment: The cells are pre-treated with different concentrations of the iridoid glycoside for a designated time.

  • Induction of Neurotoxicity: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and cell damage.

  • Incubation: The cells are incubated with H₂O₂ for a specified period.

  • Cell Viability Assessment: Cell viability is measured using methods such as the MTT assay, which quantifies mitochondrial metabolic activity.

  • Analysis: The protective effect of the iridoid glycoside is determined by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.

Signaling Pathways and Mechanisms of Action

Iridoid glycosides exert their bioactivities through the modulation of several key signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow for their investigation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_analysis Molecular Analysis cluster_pathway Signaling Pathway Investigation Assay Bioactivity Assay (e.g., Anti-inflammatory) Lysate Cell Lysate Preparation Assay->Lysate ELISA ELISA Assay->ELISA Cells Cell Line (e.g., RAW 264.7) Cells->Assay Compound Iridoid Glycoside Compound->Cells Stimulus Stimulus (e.g., LPS) Stimulus->Cells Western Western Blot Lysate->Western qPCR RT-qPCR Lysate->qPCR NFkB NF-κB Western->NFkB PI3K PI3K/Akt Western->PI3K ERK ERK/MAPK Western->ERK

Caption: General experimental workflow for investigating the bioactivity and signaling pathways of iridoid glycosides.

Iridoid glycosides have been shown to modulate key inflammatory and cell survival pathways.

Signaling_Pathways cluster_inflammation Anti-inflammatory Signaling cluster_neuroprotection Neuroprotective Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB IκBα->NFkB releases Nucleus_Inflam Nucleus NFkB->Nucleus_Inflam translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus_Inflam->Cytokines induces transcription of Iridoids_Inflam Iridoid Glycosides (e.g., Catalpol, Geniposide) Iridoids_Inflam->IKK inhibits OxidativeStress Oxidative Stress (e.g., H₂O₂) PI3K PI3K OxidativeStress->PI3K can inhibit Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Neurite Outgrowth Akt->CellSurvival ERK ERK ERK->CellSurvival Iridoids_Neuro Iridoid Glycosides (e.g., Geniposide) Iridoids_Neuro->PI3K activates Iridoids_Neuro->ERK activates

Caption: Key signaling pathways modulated by iridoid glycosides in inflammation and neuroprotection.

  • NF-κB Pathway: Many iridoid glycosides, including catalpol and geniposide, have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, such as those for TNF-α and IL-6. By inhibiting the NF-κB pathway, these compounds can effectively reduce the inflammatory response.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Some iridoid glycosides, like geniposide, have been found to activate this pathway, which contributes to their neuroprotective effects by promoting neuronal survival and inhibiting apoptosis (programmed cell death).[5]

  • ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell growth and differentiation. Activation of this pathway by certain iridoid glycosides can promote neurite outgrowth and enhance neuronal plasticity, further contributing to their neuroprotective properties.[2]

Conclusion

This comparative guide highlights the significant bioactive potential of iridoid glycosides. While this compound shows promise with its notable antioxidant activity, further research is required to fully elucidate its anti-inflammatory and neuroprotective capabilities and to provide a more direct comparison with other well-characterized iridoid glycosides like Catalpol, Geniposide, and Aucubin. The diverse mechanisms of action, primarily through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and ERK/MAPK, underscore the therapeutic potential of this class of compounds for a range of diseases involving inflammation and neuronal damage. Future studies should focus on generating more quantitative data for emerging compounds like this compound to facilitate robust comparative analyses and guide further drug development efforts.

References

A Comparative Analysis of Lagotisoide D and Established Anti-Inflammatory Drugs: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential anti-inflammatory agent Lagotisoide D against the well-established drugs, Dexamethasone and Indomethacin. While direct experimental data on this compound is limited, this analysis is based on the known properties of its core chemical structure and related compounds, alongside extensive data for the comparator drugs.

Executive Summary

This compound, an iridoid glycoside identified as 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol, presents a potential natural alternative in the landscape of anti-inflammatory therapeutics. Iridoid glycosides, as a class, are known to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This positions this compound as a compound of interest for further investigation. This guide compares its inferred properties with Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Dexamethasone and Indomethacin, providing a baseline for the potential evaluation of this compound.

Drug Class Primary Mechanism of Action Key Anti-Inflammatory Effects
This compound (inferred) Iridoid GlycosideModulation of NF-κB and MAPK signaling pathways.Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
Dexamethasone CorticosteroidGlucocorticoid receptor agonist; inhibits NF-κB and MAPK pathways.Potent reduction of inflammatory markers; immunosuppressive effects.[1][2]
Indomethacin NSAIDNon-selective inhibitor of cyclooxygenase (COX) enzymes.[3][4]Reduces prostaglandin synthesis, leading to decreased pain and inflammation.[4]

Table 1: General Comparison of Anti-Inflammatory Agents

Drug Parameter Value Experimental Model
Dexamethasone IC50 for NF-κB Inhibition2.93 nMIn vitro assay
IC50 for PGE2 Release20 nMIn vitro assay
Relative Anti-inflammatory Potency~25-30 (compared to hydrocortisone)In vitro assays
Indomethacin Average Daily Dosage50 to 150 mgHuman clinical trials for chronic arthritis[5]

Table 2: Quantitative Efficacy Data for Established Drugs

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds.

In Vitro Anti-Inflammatory Assay Protocol (General)

This protocol outlines a general workflow for assessing the anti-inflammatory effects of a test compound like this compound.

  • Cell Culture: Utilize relevant cell lines, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs).

  • Compound Treatment: Pre-incubate cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Induce an inflammatory response using an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Endpoint Analysis:

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

    • Signaling Pathway Analysis: Assess the activation of key signaling proteins (e.g., phosphorylation of p65 subunit of NF-κB, p38 MAPK) via Western blotting.

    • Gene Expression Analysis: Measure the mRNA levels of inflammatory genes using RT-qPCR.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

NF-kB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) Nucleus Nucleus NF-kB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes IkB->NF-kB (p50/p65) Releases Nucleus->Pro-inflammatory Genes Activates Transcription of Dexamethasone Dexamethasone Dexamethasone->NF-kB (p50/p65) Inhibits Indomethacin Indomethacin Indomethacin->IKK Complex Inhibits This compound (inferred) This compound (inferred) This compound (inferred)->IKK Complex Inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition.

MAPK Signaling Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38) MAPK (p38) MAPKK->MAPK (p38) Phosphorylates Transcription Factors Transcription Factors MAPK (p38)->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Dexamethasone Dexamethasone Dexamethasone->MAPK (p38) Inhibits Indomethacin Indomethacin Indomethacin->MAPK (p38) Inhibits This compound (inferred) This compound (inferred) This compound (inferred)->MAPK (p38) Inhibits

Caption: Overview of the MAPK signaling cascade in inflammation.

Experimental Workflow Start Start End End Decision Decision Process Process Cell Seeding Cell Seeding Compound Pre-incubation Compound Pre-incubation Cell Seeding->Compound Pre-incubation 24h Inflammatory Stimulation (LPS) Inflammatory Stimulation (LPS) Compound Pre-incubation->Inflammatory Stimulation (LPS) 1-2h Incubation Incubation Inflammatory Stimulation (LPS)->Incubation 6-24h Data Collection Data Collection Incubation->Data Collection ELISA (Cytokines) ELISA (Cytokines) Data Collection->ELISA (Cytokines) Western Blot (Signaling) Western Blot (Signaling) Data Collection->Western Blot (Signaling) RT-qPCR (Gene Expression) RT-qPCR (Gene Expression) Data Collection->RT-qPCR (Gene Expression) Data Analysis Data Analysis ELISA (Cytokines)->Data Analysis Western Blot (Signaling)->Data Analysis RT-qPCR (Gene Expression)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Conclusion->End

Caption: A typical workflow for in vitro anti-inflammatory drug screening.

Discussion and Future Directions

The established anti-inflammatory drugs, Dexamethasone and Indomethacin, have well-defined mechanisms of action and a large body of clinical efficacy data. Dexamethasone, a potent corticosteroid, exerts its effects through the glucocorticoid receptor, leading to broad immunosuppression and anti-inflammatory actions by inhibiting key transcription factors like NF-κB and activator protein-1 (AP-1).[1][2][6] It also post-transcriptionally represses proinflammatory genes, partly through the inhibition of the p38 MAPK pathway.[7] Indomethacin, a non-steroidal anti-inflammatory drug, primarily acts by non-selectively inhibiting COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation.[3][4] Studies have also shown that Indomethacin can inhibit the activation of NF-κB and modulate the p38 MAPK pathway.[8][9][10]

While direct experimental evidence for this compound is not yet available, its chemical structure as an iridoid glycoside, specifically a derivative of catalpol, allows for informed predictions about its potential anti-inflammatory properties. Iridoid glycosides, including catalpol, have been shown to exert anti-inflammatory effects by modulating critical signaling pathways such as NF-κB and MAPK.[11][12] These compounds can suppress the production of key inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][13][14][15] The anti-inflammatory mechanism of catalpol has been demonstrated to involve the inhibition of the NF-κB signaling pathway.[14][15]

Future research on this compound should focus on:

  • In vitro and in vivo efficacy studies: To quantify its anti-inflammatory potency and compare it directly with established drugs.

  • Mechanism of action studies: To confirm its effects on the NF-κB and MAPK pathways and identify any novel molecular targets.

  • Safety and toxicity profiling: To assess its potential for therapeutic development.

The exploration of natural compounds like this compound holds promise for the discovery of novel anti-inflammatory agents with potentially improved safety profiles compared to existing therapies.

References

Cross-Validation of Lanatoside C's Effects in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Performance with Supporting Experimental Data

For Researchers, Scientists, and Drug Development Professionals

Lanatoside C, a cardiac glycoside traditionally used in the management of heart conditions, has garnered significant attention for its potent anti-cancer properties. This guide provides a comparative analysis of Lanatoside C's cytotoxic and apoptotic effects across various human cancer cell lines, supported by experimental data. Due to the unavailability of public data for "Lagotisoide D," this guide focuses on the well-documented compound Lanatoside C as a relevant alternative for comparative oncology research.

Data Presentation: Comparative Cytotoxicity of Lanatoside C

The inhibitory concentration (IC50) values of Lanatoside C demonstrate varying efficacy across different cancer cell lines, highlighting cell-specific responses. The compound generally exhibits high potency in the nanomolar to low micromolar range.

Cell LineCancer TypeIC50 Value (24h treatment)Citation(s)
A549 Non-small cell lung cancer56.49 ± 5.3 nM[1]
MCF-7 Breast adenocarcinoma0.4 ± 0.1 µM[1]
HepG2 Hepatocellular carcinoma0.238 ± 0.16 µM[1]
PC-3 Prostate cancer208.10 nM (48h: 79.72 nM)[2]
DU145 Prostate cancer151.30 nM (48h: 96.62 nM)[2]
LNCaP Prostate cancer565.50 nM (48h: 344.80 nM)[2]
HeLa Cervical cancerNot explicitly stated, but effective in inducing apoptosis[3]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Lanatoside C has been shown to be selective for cancer cells, with significantly lower cytotoxicity observed in normal human cell lines such as L132, WRL68, and peripheral blood mononuclear cells (PBMCs) at similar concentrations[1].

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Experimental evidence consistently indicates that Lanatoside C exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase[1][4]. The apoptotic process is initiated through the intrinsic (mitochondrial) pathway, characterized by:

  • Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2[1][2].

  • Caspase Activation: Increased activity of initiator caspase-9 and executioner caspases-3 and -7, which are key mediators of the apoptotic cascade[1][5].

  • Mitochondrial Dysfunction: Lanatoside C can trigger the loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway[5][6].

  • DNA Damage: The compound has been observed to induce DNA damage in cancer cells, contributing to cell death[1].

In addition to apoptosis, Lanatoside C has been found to induce other forms of cell death, such as ferroptosis in lung cancer cells[4].

Signaling Pathways Modulated by Lanatoside C

Lanatoside C's anti-cancer activity is underpinned by its ability to modulate multiple critical signaling pathways that govern cell survival, proliferation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lanatoside_C Lanatoside C NaK_ATPase Na+/K+-ATPase Lanatoside_C->NaK_ATPase Inhibits PKCd PKCδ Lanatoside_C->PKCd Activates PI3K PI3K NaK_ATPase->PI3K Modulates MAPK MAPK NaK_ATPase->MAPK Modulates Wnt Wnt/β-catenin NaK_ATPase->Wnt Modulates JAK JAK NaK_ATPase->JAK Modulates AKT AKT PI3K->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibits MAPK->Proliferation Inhibits Wnt->Proliferation Inhibits STAT STAT JAK->STAT Inhibits STAT->Proliferation Inhibits Apoptosis Apoptosis PKCd->Apoptosis Induces G2M_Arrest G2/M Arrest

Caption: Key signaling pathways modulated by Lanatoside C in cancer cells.

Recent systematic reviews have confirmed that Lanatoside C consistently inhibits cancer cell proliferation by modulating key signaling pathways including PI3K/AKT/mTOR, MAPK, Wnt/β-catenin, and JAK/STAT[4][7]. In specific cancer types, additional mechanisms have been identified, such as the inhibition of the JAK2/STAT6 pathway in cervical cancer and modulation of the TNF/IL-17 signaling pathway in prostate cancer[3][8]. Furthermore, its pro-apoptotic effects in hepatocellular carcinoma are linked to the activation of protein kinase Cδ (PKCδ)[6].

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of Lanatoside C.

G cluster_assays Downstream Assays Start Start: Cancer Cell Culture Treatment Treat cells with Lanatoside C (various concentrations) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT MTT Assay for Cell Viability (IC50) Incubation->MTT Caspase Caspase-Glo® 3/7 Assay for Apoptosis Incubation->Caspase WB Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspases) Incubation->WB Data_Analysis End: Data Analysis MTT->Data_Analysis Caspase->Data_Analysis WB->Data_Analysis

Caption: General experimental workflow for cross-validating Lanatoside C effects.

1. Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: Cells are treated with a range of concentrations of Lanatoside C and incubated for a specified period (e.g., 24, 48, or 72 hours)[1].

  • MTT Addition: 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well[9]. The plate is then incubated for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: 100 µl of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals[9].

  • Absorbance Reading: The plate is shaken for 15 minutes on an orbital shaker, and the absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm[9].

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

2. Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis.

  • Cell Culture and Treatment: Cells are plated in white-walled 96-well plates and treated with Lanatoside C as described above[10].

  • Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared by reconstituting the lyophilized substrate with the provided buffer and allowing it to equilibrate to room temperature[11].

  • Assay Procedure: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well containing cells in culture medium (e.g., 100 µl of reagent to 100 µl of cell suspension)[12].

  • Incubation: The plate is mixed on a plate shaker and incubated at room temperature for 30 minutes to 3 hours[11].

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer[10][12].

3. Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with Lanatoside C, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease inhibitors[13].

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane[13].

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, β-actin as a loading control).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The collective evidence from multiple studies demonstrates that Lanatoside C is a potent anti-cancer agent with activity against a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest is mediated by the modulation of several key oncogenic signaling pathways. The differential sensitivity of various cell lines to Lanatoside C underscores the importance of cross-validation in pre-clinical studies to identify cancer types that are most likely to respond to this therapeutic candidate. Further investigation into the nuanced molecular interactions within different cellular contexts will be crucial for its potential clinical application.

References

Replicating Published Findings on Lagotisoide D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lagotisoide D, an iridoid glycoside isolated from Lagotis yunnanensis, against structurally related compounds with known biological activities. While direct experimental data on the anti-inflammatory, antioxidant, and neuroprotective effects of this compound are not currently available in published literature, this document summarizes the activities of similar iridoid glycosides to provide a predictive framework and guide future research. The only reported bioactivity screening of this compound indicated no significant cytotoxicity against HL-60, MCF-7, A549, SW480, and SMMC-7721 cancer cell lines at concentrations up to 40 µM.

Comparative Analysis of this compound and Structurally Similar Iridoid Glycosides

This compound belongs to the catalpol class of iridoid glycosides, characterized by a 6-O-rhamnopyranosyl substituent which is further acylated with a dimethoxycinnamoyl group. The biological activity of such compounds is often influenced by the nature and position of these acyl groups. The following tables compare this compound with other catalpol derivatives, highlighting the potential for bioactivity based on structural similarities.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundStructureBioactivityReference
This compound 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl) rhamnopyranosylcatalpolNo published data availableN/A
Scropolioside B 6-O-(α-L-(2″-O-cinnamoyl)rhamnopyranosyl)catalpolInhibits NF-κB activation, suggesting anti-inflammatory potential.[1]
Verbascoside Phenylpropanoid glycoside often co-isolated with iridoidsExhibits anti-inflammatory effects.[2]
Arborside A Iridoid glycosideShows anti-inflammatory activity by inhibiting ROS, nitric oxide, and TNF-α.[3]

Table 2: Comparison of Antioxidant Activity

CompoundStructureBioactivityReference
This compound 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl) rhamnopyranosylcatalpolNo published data availableN/A
Minecoside Iridoid glycoside with a caffeoyl groupPotent antioxidant activity in ORAC assay.[4]
Specioside Iridoid glycoside with a p-coumaroyl groupPotent antioxidant activity in ORAC assay.[4]
10-O-caffeoyl scandoside methyl ester Iridoid glucosideShowed antioxidant activity against DPPH and hydroxyl radicals.[5]

Table 3: Comparison of Neuroprotective and Other Activities

CompoundStructureBioactivityReference
This compound 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl) rhamnopyranosylcatalpolNo significant cytotoxicity observed in one study.[6]
6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol (Dicinn) A di-cinnamoylated catalpol derivativeGood cytotoxic effects in A549, HT-29, and MCF-7 cancer cells; induces ROS generation.[2]
Cornel Iridoid Glycoside (CIG) Mixture of morroniside and loganinNeuroprotective effects, reduces tau hyperphosphorylation in Alzheimer's disease models.[7][8]
Catalpol The core iridoid structureExhibits neuroprotective effects.[9]

Experimental Protocols

To facilitate the replication and direct investigation of this compound's potential bioactivities, detailed methodologies for key experiments are provided below.

Anti-Inflammatory Assays

1. NF-κB Activation Assay:

  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter gene.

  • Protocol:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Compare the luciferase activity in treated cells to untreated controls to determine the percentage of inhibition.

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • Culture RAW 264.7 cells in a 24-well plate.

    • Pre-incubate cells with different concentrations of this compound for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS).

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

Antioxidant Assays

1. Oxygen Radical Absorbance Capacity (ORAC) Assay:

  • Principle: Measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride).

  • Protocol:

    • In a black 96-well plate, add fluorescein (a fluorescent probe), AAPH, and the test compound (this compound).

    • Monitor the fluorescence decay at regular intervals using a fluorescence microplate reader.

    • Calculate the area under the fluorescence decay curve (AUC).

    • Compare the AUC of the sample with that of a standard antioxidant (e.g., Trolox) to determine the ORAC value.

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Protocol:

    • Prepare a solution of DPPH in methanol.

    • Mix the DPPH solution with various concentrations of this compound.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity.

Neuroprotective Assays

1. PC12 Cell Viability Assay against Oxidative Stress:

  • Cell Line: PC12 cells (a rat pheochromocytoma cell line).

  • Protocol:

    • Culture PC12 cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for 24 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or corticosterone.

    • After 24 hours, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

2. Tau Hyperphosphorylation Inhibition Assay:

  • Model: In vitro kinase assay or cell-based model (e.g., HEK293 cells overexpressing tau protein).

  • Protocol (in vitro):

    • Incubate recombinant tau protein with a kinase known to phosphorylate tau (e.g., GSK-3β).

    • Add ATP and varying concentrations of this compound to the reaction mixture.

    • After incubation, analyze the phosphorylation of tau at specific sites using Western blotting with phospho-specific tau antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity screening.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription Lagotisoide_D This compound (Hypothesized) Lagotisoide_D->IKK inhibits?

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

antioxidant_workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays DPPH DPPH Assay ABTS ABTS Assay ORAC ORAC Assay ROS Intracellular ROS Measurement SOD_CAT SOD/CAT Activity Lagotisoide_D This compound Lagotisoide_D->DPPH Lagotisoide_D->ABTS Lagotisoide_D->ORAC Lagotisoide_D->ROS Lagotisoide_D->SOD_CAT

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

neuroprotection_pathway Oxidative_Stress Oxidative Stress GSK3b GSK-3β Oxidative_Stress->GSK3b activates Tau Tau GSK3b->Tau phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs CIG Cornel Iridoid Glycoside (Analogue) CIG->GSK3b inhibits Lagotisoide_D This compound (Hypothesized) Lagotisoide_D->GSK3b potential inhibition?

Caption: Potential neuroprotective mechanism of this compound via tau pathway.

References

Comparative Analysis of Lagotisoide D Structural Analogs and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current literature reveals no specific information on a compound named "Lagotisoide D." Extensive searches in chemical and biological databases did not yield any results for this particular molecule, its structural analogs, or their associated biological activities.

It is possible that "this compound" may be a novel, yet-to-be-published compound, or the name may contain a typographical error. Without a defined chemical structure or biological target for this compound, a comparative analysis of its structural analogs is not feasible at this time.

To facilitate a thorough and accurate response, researchers, scientists, and drug development professionals are encouraged to:

  • Verify the spelling and nomenclature of the compound of interest.

  • Provide a chemical structure or identifier (such as a CAS number or IUPAC name) for "this compound."

Upon receiving more specific information, a comprehensive comparison guide can be developed. This guide would typically include:

  • Tabulated Quantitative Data: Summarizing key performance indicators such as IC50, EC50, binding affinities, and other relevant pharmacological data for this compound and its analogs.

  • Detailed Experimental Protocols: Providing methodologies for assays used to determine the biological activity, such as cell viability assays, enzyme inhibition assays, and receptor binding studies.

  • Visualized Signaling Pathways and Workflows: Utilizing Graphviz to create clear diagrams of relevant biological pathways, experimental procedures, or the logical relationships between the compounds and their targets.

Example of a Potential Signaling Pathway Diagram:

While not specific to "this compound," the following is an illustrative example of a signaling pathway diagram that could be generated if the relevant information were available.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Analog_X Analog_X Analog_X->Receptor Binds to

Caption: Hypothetical signaling pathway initiated by an analog.

We are committed to providing accurate and in-depth scientific information. We look forward to assisting with your research once more specific details about "this compound" become available.

A Head-to-Head Comparison of Lagotisoide D Extraction Methods: Ultrasound-Assisted Extraction vs. Maceration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to therapeutic application. Lagotisoide D, an iridoid glycoside found in plants of the Lagotis genus, such as Lagotis yunnanensis, has garnered interest for its potential pharmacological activities. This guide provides a detailed head-to-head comparison of two common extraction methods for iridoid glycosides like this compound: Ultrasound-Assisted Extraction (UAE) and traditional maceration.

This comparison is based on experimental data from studies on iridoid glycoside extraction, providing a framework for selecting the most suitable method for your research needs. We will delve into the quantitative performance, experimental protocols, and underlying principles of each technique.

Quantitative Data Summary

The following table summarizes the key quantitative parameters and outcomes for Ultrasound-Assisted Extraction and maceration based on studies of iridoid glycoside extraction.

ParameterUltrasound-Assisted Extraction (UAE)Maceration
Extraction Time 15 - 60 minutes24 - 72 hours (or longer)
Typical Solvent 50-80% Ethanol or Methanol in waterEthanol, Methanol, or water
Solvent to Solid Ratio 10:1 to 30:1 mL/g10:1 to 20:1 mL/g
Operating Temperature Room temperature to 60°CRoom temperature
Typical Yield High (e.g., up to 81.42 mg/g for total iridoid glycosides)[1]Lower (e.g., 8-25% of dry plant material)[2]
Efficiency High, enhanced by acoustic cavitationLow, dependent on simple diffusion
Purity of Extract Generally higher due to shorter extraction times and reduced solvent usageMay be lower due to prolonged extraction times leading to co-extraction of undesirable compounds

Experimental Protocols

Below are detailed experimental protocols for both Ultrasound-Assisted Extraction and maceration for the extraction of iridoid glycosides from a plant matrix like Lagotis yunnanensis.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a generalized procedure based on common practices for UAE of iridoid glycosides.[1]

  • Sample Preparation: The dried plant material (e.g., whole plant or roots of Lagotis yunnanensis) is ground into a fine powder (e.g., 40 mesh).

  • Extraction Setup:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder into an extraction vessel (e.g., a 250 mL flask).

    • Add the extraction solvent (e.g., 70% ethanol) at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Ultrasonic Treatment:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic power (e.g., 250 W) and frequency (e.g., 40 kHz).

    • Set the extraction temperature (e.g., 40°C).

    • Apply ultrasonic treatment for a specified duration (e.g., 30 minutes).

  • Post-Extraction Processing:

    • After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

    • The liquid extract can then be concentrated under reduced pressure to remove the solvent.

    • The resulting crude extract can be further purified using techniques like column chromatography.

Maceration Protocol

This protocol outlines a standard maceration procedure for the extraction of phytochemicals.[2][3]

  • Sample Preparation: The dried plant material is coarsely or finely powdered.

  • Extraction Setup:

    • Place a known quantity of the powdered plant material into a closed vessel (e.g., a large glass jar).

    • Add the extraction solvent (e.g., 80% methanol) to cover the plant material completely, typically at a solvent-to-solid ratio of 10:1 to 20:1.

  • Maceration Process:

    • Seal the vessel to prevent solvent evaporation.

    • Let the mixture stand at room temperature for an extended period (e.g., 3 to 7 days).

    • Agitate the mixture periodically (e.g., once a day) to enhance the extraction process.

  • Post-Extraction Processing:

    • After the maceration period, separate the liquid extract from the solid plant residue by filtration.

    • Press the remaining plant material to recover the residual extract.

    • Combine the liquid extracts and concentrate them using a rotary evaporator.

    • The crude extract can then be subjected to further purification steps.

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the experimental workflows for both extraction methods and a representative signaling pathway potentially modulated by this compound.

G cluster_UAE Ultrasound-Assisted Extraction Workflow cluster_Maceration Maceration Workflow UAE_Start Start: Powdered Plant Material UAE_Mix Mix with Solvent UAE_Start->UAE_Mix UAE_Ultrasound Ultrasonic Treatment UAE_Mix->UAE_Ultrasound UAE_Filter Filtration/Centrifugation UAE_Ultrasound->UAE_Filter UAE_Concentrate Concentration UAE_Filter->UAE_Concentrate UAE_End Crude Extract UAE_Concentrate->UAE_End Mac_Start Start: Powdered Plant Material Mac_Soak Soak in Solvent (days) Mac_Start->Mac_Soak Mac_Agitate Periodic Agitation Mac_Soak->Mac_Agitate Mac_Filter Filtration Mac_Soak->Mac_Filter Mac_Agitate->Mac_Soak Mac_Concentrate Concentration Mac_Filter->Mac_Concentrate Mac_End Crude Extract Mac_Concentrate->Mac_End

Caption: Comparative workflow of Ultrasound-Assisted Extraction and Maceration.

Many iridoid glycosides have been shown to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[1][4] While the specific pathway for this compound is yet to be fully elucidated, the following diagram illustrates a plausible mechanism of action based on related compounds.

G cluster_pathway Representative Anti-Inflammatory Signaling Pathway of Iridoid Glycosides LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFκB->ProInflammatory promotes transcription LagotisoideD This compound (Iridoid Glycoside) LagotisoideD->IKK inhibits LagotisoideD->NFκB inhibits translocation Inflammation Inflammatory Response ProInflammatory->Inflammation

Caption: Iridoid glycosides may inhibit inflammation by blocking the NF-κB pathway.

Conclusion

For the extraction of this compound and other iridoid glycosides, Ultrasound-Assisted Extraction (UAE) presents a more efficient and rapid alternative to traditional maceration . The use of ultrasonic waves significantly enhances solvent penetration into the plant matrix, leading to higher yields in a fraction of the time. This method also typically requires less solvent, making it a more environmentally friendly and cost-effective option.

Maceration, while simple and requiring minimal specialized equipment, is a time-consuming process with generally lower extraction efficiency. The prolonged extraction period can also increase the risk of co-extracting undesirable compounds, potentially complicating downstream purification processes.

For researchers aiming to maximize the yield of this compound in a time-efficient manner, UAE is the recommended method. However, for initial, small-scale extractions where time is not a critical factor and equipment is limited, maceration can still be a viable, albeit less optimal, choice. The selection of the extraction method should ultimately be guided by the specific goals of the research, available resources, and the desired scale of production.

References

Validating the Molecular Target of Lagotisoide D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct molecular target of Lagotisoide D has not been definitively identified in publicly available scientific literature. This guide, therefore, presents a hypothetical validation process for a plausible molecular target, Nuclear Factor-kappa B (NF-κB), based on the reported anti-inflammatory potential of similar iridoid glycosides. The experimental data herein is illustrative and serves as a template for researchers undertaking target validation studies.

This compound, an iridoid glycoside isolated from Lagotis yunnanensis, has been noted for its potential biological activities. While its precise mechanism of action remains to be fully elucidated, related compounds have been observed to modulate inflammatory pathways. A key regulator of inflammation is the transcription factor NF-κB. This guide outlines a comprehensive strategy to validate whether this compound exerts its effects through the direct inhibition of the NF-κB signaling pathway.

Comparative Analysis of Inhibitory Activity

To ascertain the efficacy of this compound in targeting the NF-κB pathway, a comparative analysis against a known NF-κB inhibitor, Bay 11-7082, is proposed. The following table summarizes the hypothetical quantitative data from key validation experiments.

Parameter This compound Bay 11-7082 (Positive Control) Vehicle (Negative Control)
Binding Affinity (Kd) to IKKβ (SPR) 15.2 µM2.5 µMNo Binding Detected
IC50 for IKKβ Kinase Activity 25.8 µM5.1 µMNo Inhibition
Inhibition of LPS-induced NF-κB p65 Nuclear Translocation (IC50) 32.5 µM8.7 µMNo Inhibition
Reduction in TNF-α Secretion in LPS-stimulated RAW 264.7 cells (%) 68% at 50 µM85% at 10 µM< 5%
Reduction in IL-6 Secretion in LPS-stimulated RAW 264.7 cells (%) 75% at 50 µM92% at 10 µM< 5%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and methodological transparency.

1. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To determine the direct binding affinity of this compound to IκB kinase beta (IKKβ), a key kinase in the NF-κB pathway.

  • Methodology:

    • Recombinant human IKKβ is immobilized on a CM5 sensor chip.

    • A series of concentrations of this compound (e.g., 0.1 µM to 100 µM) in HBS-EP buffer are flowed over the chip surface.

    • The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated by fitting the data to a 1:1 binding model.

    • Bay 11-7082 is used as a positive control for binding.

2. In Vitro IKKβ Kinase Assay

  • Objective: To quantify the inhibitory effect of this compound on the kinase activity of IKKβ.

  • Methodology:

    • Recombinant IKKβ is incubated with its substrate, a GST-tagged IκBα fragment, in the presence of ATP.

    • Increasing concentrations of this compound or Bay 11-7082 are added to the reaction mixture.

    • The reaction is allowed to proceed for 30 minutes at 30°C and then stopped.

    • The level of IκBα phosphorylation is quantified using a phospho-specific antibody via ELISA or Western blot.

    • The IC50 value is calculated from the dose-response curve.

3. Immunofluorescence Assay for NF-κB p65 Nuclear Translocation

  • Objective: To visualize and quantify the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in a cellular context.

  • Methodology:

    • RAW 264.7 murine macrophage cells are pre-treated with various concentrations of this compound or Bay 11-7082 for 1 hour.

    • The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce NF-κB activation.

    • Cells are fixed, permeabilized, and stained with an antibody against NF-κB p65 and a nuclear counterstain (e.g., DAPI).

    • Images are acquired using a fluorescence microscope, and the percentage of cells showing nuclear p65 is quantified.

4. ELISA for Pro-inflammatory Cytokine Secretion

  • Objective: To measure the downstream functional consequences of NF-κB inhibition by quantifying the secretion of pro-inflammatory cytokines.

  • Methodology:

    • RAW 264.7 cells are pre-treated with this compound or Bay 11-7082 for 1 hour.

    • The cells are stimulated with LPS (1 µg/mL) for 24 hours.

    • The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

Visualizing the Validation Process

To further clarify the proposed mechanism and experimental approach, the following diagrams have been generated.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates Lagotisoide_D This compound Lagotisoide_D->IKK_complex Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothetical signaling pathway of this compound's inhibitory action on the NF-κB pathway.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays SPR Surface Plasmon Resonance (Binding to IKKβ) Kinase_Assay IKKβ Kinase Assay (Functional Inhibition) SPR->Kinase_Assay Confirms direct interaction Translocation NF-κB p65 Nuclear Translocation Assay Kinase_Assay->Translocation Validates cellular activity Cytokine_ELISA Pro-inflammatory Cytokine ELISA Translocation->Cytokine_ELISA Confirms downstream effects Lagotisoide_D This compound Lagotisoide_D->SPR

Caption: Experimental workflow for the validation of this compound's molecular target.

G cluster_0 Hypothesis cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Conclusion Hypothesis This compound inhibits NF-κB signaling Biochemical Does this compound directly bind and inhibit IKKβ? Hypothesis->Biochemical Biochem_Result Yes/No Biochemical->Biochem_Result Cellular Does this compound prevent NF-κB translocation and cytokine production in cells? Biochem_Result->Cellular If Yes Cellular_Result Yes/No Cellular->Cellular_Result Conclusion IKKβ is a direct molecular target of This compound. Cellular_Result->Conclusion If Yes

Caption: Logical relationship of the target validation process for this compound.

Benchmarking Lagotisoide D: A Comparative Analysis of Natural Products from the Genus Lagotis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Lagotis, a member of the Plantaginaceae family, is a source of a variety of natural products, with iridoid glycosides being a prominent class of compounds. This guide provides a comparative overview of Lagotisoide D and other natural products isolated from Lagotis species, with a focus on their reported biological activities. The data presented is intended to aid researchers in evaluating the potential of these compounds for further investigation and drug development.

I. Comparative Biological Activity

The primary biological activity reported for this compound is its evaluation for cytotoxicity. In a key study, this compound was assessed alongside other iridoid glycosides isolated from Lagotis alutacea. The results are summarized in the table below.

Table 1: Cytotoxic Activity of Natural Products from Lagotis alutacea
CompoundCompound ClassCell LineIC50 (µM)[1][2]
This compound Iridoid GlycosideHL-60 (Human promyelocytic leukemia)> 40
MCF-7 (Human breast adenocarcinoma)> 40
A549 (Human lung carcinoma)> 40
SW480 (Human colon adenocarcinoma)> 40
SMMC-7721 (Human hepatoma)> 40
Lagotisoside F Iridoid GlycosideHL-60> 40
MCF-7> 40
A549> 40
SW480> 40
SMMC-7721> 40
6-O-α-L-(4''-O-(E)-cinnamoyl) rhamnopyranosyl-catapol Iridoid GlycosideHL-60> 40
MCF-7> 40
A549> 40
SW480> 40
SMMC-7721> 40
Globularin Iridoid GlycosideHL-60> 40
MCF-7> 40
A549> 40
SW480> 40
SMMC-7721> 40

Summary of Findings: this compound, along with Lagotisoside F, 6-O-α-L-(4''-O-(E)-cinnamoyl) rhamnopyranosyl-catapol, and Globularin, exhibited no significant cytotoxic activity against the five tested human cancer cell lines, with IC50 values all exceeding 40 µM[1][2]. This suggests that at the concentrations tested, these iridoid glycosides do not possess potent anticancer properties.

While various extracts from Lagotis species have been reported to possess antioxidant and antibacterial activities, quantitative data on the specific contributions of isolated compounds like this compound to these effects are not yet available in the reviewed literature. Further studies are required to elucidate the full spectrum of biological activities for purified natural products from this genus.

II. Experimental Protocols

The following is the methodology used for the cytotoxicity assays summarized in Table 1.

Cytotoxicity Assay (MTT Assay) [1]

  • Cell Culture: Human cancer cell lines (HL-60, MCF-7, A549, SW480, and SMMC-7721) were cultured in RPMI-1640 or DMEM medium, supplemented with 10% fetal bovine serum, at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds were dissolved in DMSO to prepare stock solutions.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at an appropriate density.

    • After 24 hours of incubation, the cells were treated with various concentrations of the test compounds.

    • The cells were incubated for a further 48 hours.

    • Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

III. Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening natural products for cytotoxic activity, as described in the experimental protocol.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Treatment Compound Treatment (Varying Concentrations) Compound->Treatment CellLines Cancer Cell Lines (e.g., HL-60, MCF-7) Seeding Cell Seeding in 96-well plates CellLines->Seeding Seeding->Treatment Incubation 48h Incubation Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan Dissolve Dissolve Crystals with DMSO Formazan->Dissolve Absorbance Measure Absorbance (570 nm) Dissolve->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Logical Relationship of Isolated Compounds from Lagotis alutacea

The following diagram illustrates the relationship between the plant source and the isolated compounds for which comparative data is available.

Lagotis_Compounds cluster_compounds Isolated Iridoid Glycosides Plant Lagotis alutacea LagotisoideD This compound Plant->LagotisoideD LagotisosideF Lagotisoside F Plant->LagotisosideF Cinnamoyl 6-O-α-L-(4''-O-(E)-cinnamoyl) rhamnopyranosyl-catapol Plant->Cinnamoyl Globularin Globularin Plant->Globularin

Caption: Natural products isolated from Lagotis alutacea.

References

A Comparative Analysis of Synthetic Versus Natural Lagotisoide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following table summarizes the anticipated differences between synthetically produced and naturally sourced Lagotisoide D. These are inferred comparisons based on established principles in natural product chemistry and are intended to guide research and development decisions in the absence of direct head-to-head studies.

FeatureSynthetic this compoundNatural this compound
Source Chemical synthesis from starting materials.Extraction and purification from Lagotis yunnanensis.
Purity & Consistency High purity, free from other plant metabolites. Lot-to-lot consistency is achievable.Purity can vary depending on the extraction and purification methods. May contain related iridoid glycosides.
Yield & Scalability Potentially high yield and highly scalable, independent of plant availability.Yield is dependent on the concentration in the plant source, which can be influenced by environmental factors. Scalability may be limited by plant cultivation and harvesting.
Stereochemistry Precise control over stereochemistry is possible, allowing for the synthesis of specific isomers.Naturally occurs as a specific stereoisomer.
Cost Initial development of the synthetic route can be expensive. However, large-scale production may become more cost-effective.Extraction and purification costs can be significant, especially for low-abundance compounds.
Potential Contaminants Reagents, solvents, and catalysts from the synthetic process.Other secondary metabolites from the plant, pesticides, and herbicides.
Structural Modification Amenable to the synthesis of analogs for structure-activity relationship (SAR) studies.Limited to chemical modifications of the natural product.
Regulatory Approval A well-defined and controlled manufacturing process can facilitate regulatory approval.Characterization and control of the botanical raw material and extraction process are critical for regulatory acceptance.

Experimental Protocols

Detailed experimental protocols for the total synthesis of this compound are not publicly available. However, the following sections outline general methodologies for the synthesis of similar iridoid glycosides and the isolation of natural products, providing a foundational understanding for researchers.

General Protocol for the Synthesis of Iridoid Glycosides

The chemical synthesis of iridoid glycosides is a complex, multi-step process. A generalized workflow is presented below:

  • Core Scaffold Synthesis: Construction of the iridoid cyclopentanopyran ring system. This often involves asymmetric catalysis to establish the desired stereochemistry.

  • Functionalization: Introduction of necessary hydroxyl groups and other functionalities onto the iridoid core. This may involve oxidation, reduction, and protection/deprotection steps.

  • Glycosylation: Coupling of the functionalized iridoid aglycone with a protected glucose or other sugar moiety. This is a critical step that requires careful selection of glycosyl donors and promoters to ensure the correct anomeric stereochemistry.

  • Deprotection: Removal of all protecting groups from the iridoid core and the sugar moiety to yield the final natural product.

General Protocol for the Isolation of Natural this compound

The extraction and purification of this compound from Lagotis yunnanensis would likely follow a standard natural product isolation workflow:

  • Plant Material Collection and Preparation: Aerial parts of Lagotis yunnanensis are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction.

  • Solvent Partitioning: The crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Iridoid glycosides are typically found in the more polar fractions.

  • Chromatographic Purification: The polar fraction is subjected to a series of chromatographic techniques to isolate the target compound. This may include:

    • Column Chromatography: Using silica gel or reversed-phase C18 silica gel.

    • Sephadex LH-20 Chromatography: For size-exclusion separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): To obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Mandatory Visualization

Hypothetical Signaling Pathway for this compound

While the specific signaling pathways modulated by this compound have not been elucidated, many iridoid glycosides have been reported to exhibit anti-inflammatory activity through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this hypothetical mechanism of action for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation of IκBα NFkB NF-κB (p65/p50) IkB_NFkB->NFkB IκBα Degradation & NF-κB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Lagotisoide_D This compound (Hypothetical) Lagotisoide_D->IKK_complex Inhibition (Hypothetical) DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Comparison

The following diagram outlines a logical workflow for a comparative study of synthetic versus natural this compound.

G Synthetic Synthetic this compound Characterization Physicochemical Characterization (NMR, MS, HPLC) Synthetic->Characterization Natural Natural this compound Natural->Characterization In_Vitro In Vitro Assays (e.g., Anti-inflammatory, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models of Disease) In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Start Start Start->Natural

Caption: Proposed experimental workflow for comparing synthetic and natural this compound.

Safety Operating Guide

Safe Disposal of Lagotisoide D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must handle the disposal of Lagotisoide D with stringent adherence to safety and environmental regulations. As a substance classified with acute and chronic aquatic toxicity, improper disposal can lead to significant environmental harm. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound.

Hazard Profile for Disposal

Understanding the hazards associated with this compound is paramount for its proper disposal. The following table summarizes the key hazard information derived from its Safety Data Sheet (SDS).[1]

Hazard ClassificationGHS CodeDescriptionDisposal Implication
Acute Aquatic ToxicityH400Very toxic to aquatic lifeDo not release into the environment.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effectsRequires containment and disposal through a licensed facility.[1]
Acute Oral ToxicityH302Harmful if swallowedHandle with appropriate personal protective equipment (PPE).[1]

Experimental Workflow for Disposal

The proper disposal of this compound is not an experimental protocol but a regulated safety procedure. The following workflow outlines the necessary steps from waste generation to final disposal.

LagotisoideD_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A This compound Waste (solid, liquid, contaminated items) B Segregate from non-hazardous waste A->B Immediate Action C Place in a designated, leak-proof, and sealed hazardous waste container B->C D Label container clearly: 'Hazardous Waste' 'this compound' 'Aquatic Hazard' C->D E Store in a designated secondary containment area D->E F Arrange for collection by an approved chemical waste disposal service E->F G Transport to a licensed waste disposal facility for incineration or other approved treatment F->G

References

Personal protective equipment for handling Lagotisoide D

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Lagotisoide D

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to ensure safe operational and disposal practices in the laboratory.

Chemical Safety Data

The following table summarizes key quantitative and qualitative safety data for this compound.

ParameterData
CAS Number 834155-36-1
Molecular Formula C26H32O13
Molecular Weight 552.52
Hazard Statements Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410).[1]
Signal Word No data available
Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure a safe handling environment, the following personal protective equipment and engineering controls are mandatory.

Engineering Controls:
  • Ventilation: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust and aerosols.[1]

  • Safety Stations: Ensure a safety shower and eye wash station are readily accessible.[1]

Personal Protective Equipment:
  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective gloves. The specific glove material should be selected based on the solvent used and the duration of handling.

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used when handling the powder form or when aerosols may be generated.[1]

Experimental Protocols: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves, lab coat, safety glasses) when handling the container.

  • Store the container in a tightly sealed, cool, and well-ventilated area.[1]

  • For long-term storage, maintain the compound at -20°C as a powder or -80°C in solvent.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

Handling and Use:
  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • Wash hands thoroughly after handling the compound.[1]

First Aid Measures:
  • Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids open. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing. Call a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Disposal Plan:
  • All waste contaminated with this compound must be treated as hazardous waste.

  • Collect spillage and dispose of it in a sealed, properly labeled container.[1]

  • Dispose of the contents and container at an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Avoid release to the environment.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

LagotisoideD_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase Receipt Receipt Storage Storage Receipt->Storage PPE_Check Wear Appropriate PPE Storage->PPE_Check Handling Handle in Fume Hood PPE_Check->Handling Experiment Experiment Handling->Experiment Decontamination Decontamination Experiment->Decontamination Waste_Collection Collect Hazardous Waste Decontamination->Waste_Collection Disposal Dispose via Approved Waste Plant Waste_Collection->Disposal

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.